molecular formula C7H5ClN4 B188268 3-chloro-6-(1H-imidazol-1-yl)pyridazine CAS No. 71037-71-3

3-chloro-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B188268
CAS No.: 71037-71-3
M. Wt: 180.59 g/mol
InChI Key: VAJLJRMHTTUOFQ-UHFFFAOYSA-N
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Description

3-chloro-6-(1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C7H5ClN4 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-imidazol-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJLJRMHTTUOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377889
Record name 3-chloro-6-(1H-imidazol-1-yl)pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71037-71-3
Record name 3-chloro-6-(1H-imidazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-(1H-imidazol-1-yl)pyridazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a pyridazine and an imidazole ring, makes it an interesting scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible experimental protocol for its synthesis and characterization, and explores its potential biological activities and associated signaling pathways based on related molecules.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The available data for this compound is summarized below. It is important to note that some of these values may be predicted rather than experimentally determined.

PropertyValueSource
Molecular Formula C₇H₅ClN₄[1][2]
Molecular Weight 180.6 g/mol [1][2]
CAS Number 71037-71-3[1]
Melting Point Not available
Boiling Point Not available
Density Not available
Water Solubility Not available
pKa Not available
logP Not available

Experimental Protocols

Proposed Synthesis of this compound

This proposed workflow starts from the commercially available 3,6-dichloropyridazine.

G start 3,6-Dichloropyridazine reaction Nucleophilic Aromatic Substitution start->reaction imidazole Imidazole imidazole->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product This compound purification->product characterization Characterization (NMR, MS, IR) product->characterization G compound This compound (or derivative) aromatase Aromatase Enzyme compound->aromatase Inhibition estrogens Estrogens (e.g., Estradiol) aromatase->estrogens Conversion androgens Androgens (e.g., Testosterone) androgens->aromatase Substrate er Estrogen Receptor (ER) estrogens->er Activation proliferation Tumor Cell Proliferation er->proliferation Stimulation G compound This compound (or derivative) sting STING compound->sting Agonism tbk1 TBK1 sting->tbk1 Recruitment & Activation irf3 IRF3 tbk1->irf3 Phosphorylation type1_ifn Type I Interferons (IFN-α, IFN-β) irf3->type1_ifn Induction of Transcription immune_response Anti-tumor Immune Response type1_ifn->immune_response Stimulation

References

Technical Guide: 3-chloro-6-(1H-imidazol-1-yl)pyridazine (CAS 71037-71-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-6-(1H-imidazol-1-yl)pyridazine, a heterocyclic compound with potential applications in medicinal chemistry. This document details its chemical properties, plausible synthetic routes with experimental protocols, and a summary of the biological activities of structurally related compounds, offering insights into its potential as a scaffold for drug discovery.

Chemical and Physical Properties

This compound is a pyridazine derivative featuring a chloro substituent at the 3-position and an imidazole ring linked via a nitrogen atom to the 6-position. The presence of the reactive chlorine atom and the imidazole moiety makes it an attractive intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 71037-71-3[1]
Molecular Formula C₇H₅ClN₄[1]
Molecular Weight 180.6 g/mol [1]
Appearance Solid (predicted)-
Purity Typically >95% (commercially available)[2]
InChI Key VAJLJRMHTTUOFQ-UHFFFAOYSA-N[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be reliably inferred from established reactions of similar pyridazine derivatives. The most probable synthetic route involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with imidazole. An alternative, though less direct, pathway could involve the cyclization of a hydrazinylpyridazine precursor.

Proposed Primary Synthetic Route: Nucleophilic Aromatic Substitution

This method involves the reaction of 3,6-dichloropyridazine with imidazole, where one of the chlorine atoms is displaced by the imidazole nucleophile. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Synthesis_Route_1 3_6_Dichloropyridazine 3,6-Dichloropyridazine Product This compound 3_6_Dichloropyridazine->Product Imidazole Imidazole Imidazole->Product Base Base (e.g., K2CO3, NaH) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product

Diagram 1: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add imidazole (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Alternative Synthetic Route: From 3-chloro-6-hydrazinylpyridazine

An alternative synthesis, based on the preparation of the analogous pyrazole compound, could involve the reaction of 3-chloro-6-hydrazinylpyridazine with a suitable three-carbon synthon that can form the imidazole ring.[3]

Synthesis_Route_2 Start 3-chloro-6-hydrazinylpyridazine Product This compound Start->Product Reagent Imidazole Ring Synthon Reagent->Product

Diagram 2: Alternative synthetic approach.

Experimental Protocol (Hypothetical):

This route would require a multi-step process, likely involving the reaction of 3-chloro-6-hydrazinylpyridazine with a reagent that can provide the C2 and C3 fragments of the imidazole ring, followed by cyclization. The specific reagents and conditions would need to be developed and optimized.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound in the reviewed literature, the broader class of pyridazine and imidazole-containing compounds exhibits a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold in drug discovery.

Table 2: Biological Activities of Related Pyridazine Derivatives

Compound ClassBiological ActivityReference
ImidazopyridazinesMNK1/2 inhibitors[4]
Imidazole-based compoundsAnticancer, antifungal, antibacterial, antihistaminic[5]
Pyridazine derivativesAntiviral (Hepatitis A)[4]
Pyrazolo[3,4-c]pyridazine derivativesCentral nervous system agents[6]
3-(Fluoro-imidazolyl)pyridazine derivativesSTING agonists with antitumor activity[7]

The imidazopyridazine core is of significant interest in medicinal chemistry. For instance, derivatives have been investigated as potent inhibitors of Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1/2), which are implicated in cancer.[4] The general classes of imidazole and pyridazine compounds are known to possess a diverse array of biological activities, including anticancer, antifungal, and antiviral properties.[5][8]

Given the known activities of related structures, this compound could be a valuable starting point for the development of novel therapeutic agents. The reactive chlorine atom provides a handle for further chemical modification to explore structure-activity relationships.

Experimental Workflows and Signaling Pathways

Due to the lack of specific biological studies on this compound, no defined signaling pathways can be attributed to it at this time. However, based on the activity of related compounds, a general workflow for its biological evaluation can be proposed.

Biological_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mechanism of Action cluster_3 Preclinical Development Screening High-Throughput Screening (e.g., Kinase, GPCR panels) Hit_To_Lead Hit-to-Lead Optimization Screening->Hit_To_Lead Identified Hits SAR Structure-Activity Relationship (SAR) Studies Hit_To_Lead->SAR MoA Mechanism of Action Studies SAR->MoA Optimized Leads Signaling_Pathway Signaling Pathway Analysis MoA->Signaling_Pathway In_Vivo In Vivo Efficacy Studies Signaling_Pathway->In_Vivo Validated Target Tox Toxicology and ADME Studies In_Vivo->Tox

Diagram 3: General workflow for biological evaluation.

This workflow outlines a standard progression in drug discovery, starting from broad screening to identify initial activity, followed by chemical optimization, detailed mechanistic studies, and finally, preclinical evaluation. Researchers investigating this compound would likely follow a similar path to uncover its therapeutic potential.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct biological data for this specific molecule is limited, the well-documented and diverse activities of the broader pyridazine and imidazole families of compounds provide a strong rationale for its further investigation. The synthetic routes outlined in this guide offer a starting point for its preparation and subsequent derivatization, paving the way for the exploration of its pharmacological profile. Future research into this and related compounds could lead to the discovery of novel therapeutic agents.

References

The Biological Landscape of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-6-(1H-imidazol-1-yl)pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of derivatives based on this core, with a focus on their potential as therapeutic agents.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been primarily investigated for their anticancer and enzyme inhibitory activities. The substitution pattern around this core structure significantly influences the biological potency and selectivity.

Anticancer Activity

The antitumor potential of pyridazine derivatives is a significant area of research. Recent studies have identified derivatives of the closely related 3-(fluoro-imidazolyl)pyridazine as potent agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING in tumor microenvironments can lead to a robust anti-tumor immune response.

Table 1: Antitumor Activity of 3-(fluoro-imidazolyl)pyridazine Derivatives as STING Agonists

Compound IDModificationCell LineAssayActivity (EC50)
A4(Not specified in abstract)THP1 (human)STING Activation0.06 µM[1]
A4(Not specified in abstract)RAW 264.7 (mouse)STING Activation14.15 µM[1]

EC50: Half-maximal effective concentration.

Enzyme Inhibitory Activity

A significant finding in the exploration of this scaffold is the discovery of potent enzyme inhibitors. Specifically, a derivative of this compound has been identified as a powerful aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent breast cancer.

Table 2: Aromatase Inhibitory Activity of a this compound Derivative

Compound IDChemical NameEnzyme SourceAssayActivity (IC50)
MFT-2793-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride(In vitro)Aromatase Inhibition2.39 nmol/l

IC50: Half-maximal inhibitory concentration.

Antifungal and Other Activities

While the primary focus has been on anticancer and enzyme inhibitory activities, the broader class of pyridazine and imidazo[1,2-b]pyridazine derivatives has also shown promise as antifungal and antibacterial agents. However, specific quantitative data for a series of this compound derivatives in these areas is not extensively available in the current literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

A general synthetic route to the core structure involves the reaction of 3,6-dichloropyridazine with imidazole in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 3,6-dichloropyridazine 3,6-dichloropyridazine Reaction Reaction 3,6-dichloropyridazine->Reaction Imidazole Imidazole Imidazole->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction This compound This compound Reaction->this compound Nucleophilic Substitution

Caption: General Synthesis Scheme.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antifungal Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a growth control well.

Enzyme Inhibition Assessment: Aromatase Activity Assay

This assay measures the ability of a compound to inhibit the aromatase enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a source of the aromatase enzyme (e.g., human placental microsomes), and a cofactor such as NADPH.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Substrate Addition: A labeled substrate, such as [1β-³H]-androstenedione, is added to initiate the enzymatic reaction.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination and Product Measurement: The reaction is stopped, and the amount of product formed (e.g., tritiated water released from the labeled substrate) is quantified using liquid scintillation counting.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Workflows

STING Signaling Pathway

The activation of the STING pathway by agonists leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer pIRF3_dimer pIRF3->pIRF3_dimer dimerizes STING->TBK1 recruits IFN_genes Interferon Genes pIRF3_dimer->IFN_genes translocates to nucleus and activates transcription

Caption: STING Signaling Pathway.

Experimental Workflow for Drug Discovery

The process of identifying and evaluating new derivatives follows a logical progression from synthesis to biological testing.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation node_synthesis Synthesis of This compound Derivatives node_invitro In Vitro Assays (e.g., MTT, MIC, Enzyme Inhibition) node_synthesis->node_invitro Primary Screening node_sar Structure-Activity Relationship (SAR) Analysis node_invitro->node_sar Data Analysis node_invivo In Vivo Studies (for promising candidates) node_invitro->node_invivo Candidate Selection node_sar->node_synthesis Lead Optimization

Caption: Drug Discovery Workflow.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The demonstrated activities, particularly in oncology through STING agonism and aromatase inhibition, highlight the potential of this chemical class. Future research should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship for various biological targets, including further exploration of their antimicrobial properties. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in this exciting field.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Disclaimer: This document synthesizes the available scientific information on the probable mechanism of action of 3-chloro-6-(1H-imidazol-1-yl)pyridazine. Direct experimental data on this specific molecule is limited. Therefore, this guide presents a technical analysis based on the activities of structurally related compounds and proposes the most likely mechanisms of action for further investigation.

Executive Summary

This compound is a heterocyclic compound with potential therapeutic applications. While direct studies on its mechanism of action are not extensively published, analysis of its structural analogs suggests three primary putative mechanisms: Aromatase Inhibition, STING (Stimulator of Interferon Genes) Pathway Agonism, and JNK1 (c-Jun N-terminal kinase 1) Inhibition. A closely related derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), is a known potent aromatase inhibitor. Furthermore, other pyridazine and imidazole-containing compounds have been identified as modulators of the STING and JNK1 signaling pathways. This guide provides a detailed overview of these potential mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.

Putative Mechanisms of Action

Aromatase Inhibition

The most direct evidence for the biological activity of a compound structurally similar to this compound comes from studies on MFT-279, an aromatase inhibitor. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer.

Quantitative Data for a Structurally Related Aromatase Inhibitor

CompoundTargetAssay TypeIC50 (nmol/l)Reference
3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279)AromataseIn vitro2.39[1]

Signaling Pathway

The proposed mechanism involves the inhibition of aromatase, which in turn reduces the conversion of androgens to estrogens, leading to a decrease in estrogen-dependent cell proliferation.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Activation Proliferation Cell Proliferation ER->Proliferation Stimulation Inhibitor This compound Inhibitor->Aromatase Inhibition

Aromatase Inhibition Pathway
STING Pathway Agonism

Recent studies have identified 3-(fluoro-imidazolyl)pyridazine derivatives as potent STING agonists. The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-tumor immune response.

Quantitative Data for Structurally Related STING Agonists

CompoundCell LineAssay TypeEC50 (µM)Reference
3-(fluoro-imidazolyl)pyridazine derivative A4Human THP1STING Activation0.06[2]
3-(fluoro-imidazolyl)pyridazine derivative A4Mouse RAW 264.7STING Activation14.15[2]
SR-717ISG-THP1Interferon Stimulated Gene Reporter2.1[3][4]

Signaling Pathway

Activation of the STING pathway by an agonist leads to a signaling cascade culminating in the transcription of genes involved in the innate immune response.

STING_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound STING STING (on ER) Agonist->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes Nuclear Translocation & Gene Transcription

STING Activation Pathway
JNK1 Inhibition

The pyridazine scaffold is present in a number of compounds designed as JNK1 inhibitors. The JNK signaling pathway is implicated in cellular responses to stress, and its dysregulation is associated with various diseases, including cancer and inflammatory disorders.

Quantitative Data for Structurally Related JNK Inhibitors

Compound ClassJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
Aminopyrazole Derivatives< 1 - 34--[5]
Pan-JNK Inhibitor (JNK-IN-8)4.718.71[1][5]
Tanzisertib (CC-930)6155[5]

Signaling Pathway

Inhibition of JNK1 can block the phosphorylation of downstream targets like c-Jun, thereby modulating gene expression related to cell proliferation and apoptosis.

JNK1_Inhibition_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MKK MKK4/7 Stress->MKK Activation JNK1 JNK1 MKK->JNK1 Activation cJun c-Jun JNK1->cJun Phosphorylation pcJun p-c-Jun cJun->pcJun Gene_Expression Target Gene Expression (Proliferation, Apoptosis) pcJun->Gene_Expression Modulation Inhibitor This compound Inhibitor->JNK1 Inhibition

JNK1 Inhibition Pathway

Experimental Protocols

In Vitro Aromatase Inhibition Assay

This protocol is adapted from methodologies used for characterizing non-steroidal aromatase inhibitors.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on aromatase activity.

Materials:

  • Human placental microsomes (source of aromatase)

  • NADPH

  • [1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

  • This compound

  • Letrozole (positive control)

  • Phosphate buffer (pH 7.4)

  • Chloroform

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.

  • Add serial dilutions of this compound or letrozole to the reaction mixture.

  • Initiate the reaction by adding [1β-³H]-androst-4-ene-3,17-dione.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding chloroform and vortexing.

  • Separate the aqueous phase (containing ³H₂O) from the organic phase.

  • Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroid.

  • Measure the radioactivity of the aqueous phase using a scintillation counter.

  • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

STING Activation Reporter Assay

This protocol is based on the use of THP-1 dual reporter cells, which are commonly used to screen for STING agonists.

Objective: To determine the in vitro agonistic activity (EC50) of this compound on the STING pathway.

Materials:

  • THP-1 Dual™ KI-hSTING-R232 cells (or other relevant STING variant)

  • QUANTI-Luc™ 4 Lucia/Gaussia Duo

  • Test compound: this compound

  • Positive control: 2'3'-cGAMP

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well plates

Procedure:

  • Seed THP-1 dual reporter cells in a 96-well plate and incubate overnight.

  • Add serial dilutions of this compound or 2'3'-cGAMP to the cells.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Measure the activity of secreted luciferase in the supernatant using a luminometer and the QUANTI-Luc™ reagent.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated cells.

  • Determine the EC50 value by plotting the fold induction against the compound concentration and fitting to a dose-response curve.

Experimental Workflow

STING_Assay_Workflow start Start seed_cells Seed THP-1 Dual Reporter Cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compound Add Serial Dilutions of Test Compound and Controls incubate1->add_compound incubate2 Incubate for 24 hours add_compound->incubate2 measure_luciferase Measure Luciferase Activity in Supernatant incubate2->measure_luciferase analyze_data Calculate Fold Induction and Determine EC50 measure_luciferase->analyze_data end End analyze_data->end

STING Activation Reporter Assay Workflow

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a biologically active molecule with the potential to act as an aromatase inhibitor, a STING agonist, or a JNK1 inhibitor. The most direct line of evidence points towards aromatase inhibition, given the potent activity of a very close structural analog. However, the recent discovery of pyridazine derivatives as STING agonists opens up an exciting avenue for investigation in the field of immuno-oncology.

Further research should focus on directly evaluating the activity of this compound in the experimental systems outlined in this guide. Head-to-head comparisons in these assays will elucidate its primary mechanism of action and its potential selectivity. Subsequent studies could involve in vivo models of breast cancer or other malignancies to validate the therapeutic potential of this compound.

References

Potential Therapeutic Targets of 3-chloro-6-(1H-imidazol-1-yl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the potential therapeutic applications of 3-chloro-6-(1H-imidazol-1-yl)pyridazine, a molecule of significant interest for drug discovery. By examining the biological activities of structurally related compounds, this document elucidates potential therapeutic targets, provides detailed experimental protocols for synthesis and biological evaluation, and presents key data in a structured format to facilitate further research and development. The primary identified potential therapeutic avenues for derivatives of this scaffold include aromatase inhibition for hormone-dependent cancers and modulation of the STING pathway for immunotherapy.

Introduction

Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the pharmaceutical sciences due to their diverse biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. The specific compound, this compound, combines the pyridazine core with an imidazole ring, a feature known to be important for interacting with various biological targets. This guide explores the therapeutic potential of this molecule by analyzing data from closely related analogues and provides a framework for its further investigation.

Potential Therapeutic Targets

Based on the biological evaluation of structurally similar pyridazine derivatives, two primary therapeutic targets have been identified as highly promising for analogues of this compound: Aromatase and Stimulator of Interferon Genes (STING).

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. A close derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), has been identified as a potent aromatase inhibitor.

STING Pathway Agonism

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, which can mount a robust anti-tumor immune response. Recently, 3-(fluoro-imidazolyl)pyridazine derivatives have been discovered as potent STING agonists, highlighting the potential of the this compound scaffold in cancer immunotherapy.

Quantitative Data for Structurally Related Compounds

The following table summarizes the quantitative biological data for derivatives structurally related to this compound.

Compound NameTargetAssay TypeValueUnits
3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279)AromataseIn vitro enzyme inhibitionIC50 = 2.39nmol/l
3-(fluoro-imidazolyl)pyridazine derivative (A4)Human STINGCellular activationEC50 = 0.06µM
3-(fluoro-imidazolyl)pyridazine derivative (A4)Mouse STINGCellular activationEC50 = 14.15µM

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 3,6-dichloropyridazine.

Materials:

  • 3,6-dichloropyridazine

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add imidazole (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Aromatase Inhibition Assay (In Vitro)

This protocol is based on the use of human placental microsomes as a source of aromatase.

Materials:

  • Human placental microsomes

  • Test compound (this compound derivative)

  • [1β-³H]-Androst-4-ene-3,17-dione (substrate)

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Chloroform

  • Dextran-coated charcoal

  • Scintillation cocktail

  • Letrozole (positive control)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.

  • Add varying concentrations of the test compound or positive control to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.

  • Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding chloroform.

  • Separate the aqueous phase containing the released ³H₂O from the organic phase containing the unmetabolized substrate by centrifugation.

  • Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.

  • Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

  • Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

STING Agonist Cellular Assay

This protocol utilizes a reporter cell line to measure the activation of the STING pathway.

Materials:

  • THP1-Dual™ cells (InvivoGen) or other suitable reporter cell line

  • Test compound (this compound derivative)

  • 2'3'-cGAMP (positive control)

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • QUANTI-Luc™ (luciferase detection reagent)

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate overnight.

  • Treat the cells with varying concentrations of the test compound or positive control.

  • Incubate the plate at 37 °C in a CO₂ incubator for 24 hours.

  • Measure the activity of secreted luciferase in the supernatant by adding QUANTI-Luc™ and reading the luminescence on a luminometer.

  • Determine the EC50 value of the test compound by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

STING_Pathway cluster_activation STING Activation cluster_downstream Downstream Signaling Compound 3-chloro-6-(1H-imidazol- 1-yl)pyridazine Derivative STING STING Compound->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 p-IRF3 (Dimerization) IRF3->p-IRF3 Nucleus Nucleus p-IRF3->Nucleus Translocation IFN-β Type I Interferon (e.g., IFN-β) Nucleus->IFN-β Gene Transcription Anti-tumor\nImmunity Anti-tumor Immunity IFN-β->Anti-tumor\nImmunity

Caption: Simplified STING signaling pathway initiated by a pyridazine derivative.

Aromatase_Inhibition_Workflow Start Start Assay Prepare_Mixture Prepare Reaction Mixture (Microsomes, NADPH, Buffer) Start->Prepare_Mixture Add_Compound Add Test Compound (Varying Concentrations) Prepare_Mixture->Add_Compound Add_Substrate Add [³H]-Androstenedione Add_Compound->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (Add Chloroform) Incubate->Stop_Reaction Separate_Phases Separate Aqueous and Organic Phases Stop_Reaction->Separate_Phases Measure_Radioactivity Measure ³H₂O in Aqueous Phase Separate_Phases->Measure_Radioactivity Analyze_Data Calculate % Inhibition and IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro aromatase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the activity of closely related analogues, inhibition of aromatase and agonism of the STING pathway are two highly viable therapeutic strategies to pursue. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize derivatives of this compound for these and other potential therapeutic applications. Further structure-activity relationship (SAR) studies are warranted to unlock the full therapeutic potential of this versatile chemical scaffold.

Structure-Activity Relationship of 3-Chloro-6-(1H-imidazol-1-yl)pyridazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridazine-based compounds, with a specific focus on analogs of 3-chloro-6-(1H-imidazol-1-yl)pyridazine and the closely related, more extensively studied imidazo[1,2-b]pyridazine scaffold. This document is intended to serve as a comprehensive resource, summarizing quantitative biological data, detailing experimental protocols, and visualizing key concepts to facilitate further research and development in this area. The pyridazine nucleus is a recognized privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent kinase inhibition relevant to oncology.[1]

Introduction to the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for the design of enzyme inhibitors.[2] In particular, the 3,6-disubstituted pyridazine framework has been a focal point of medicinal chemistry efforts, leading to the discovery of potent inhibitors of various protein kinases. This guide will delve into the nuanced structure-activity relationships that govern the efficacy and selectivity of these compounds.

Quantitative Structure-Activity Relationship (SAR) Data

While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, valuable insights can be drawn from studies on the closely related imidazo[1,2-b]pyridazine scaffold. These fused heterocyclic systems share a common pyridazine core and have been widely investigated as kinase inhibitors. The following tables summarize key SAR findings from the literature on these related analogs, providing a predictive framework for the design of novel this compound derivatives.

Table 1: SAR of Imidazo[1,2-b]pyridazine Analogs as Mps1 Kinase Inhibitors [3]

Compound IDR1 (at position 6)R2 (at position 3)Mps1 IC50 (nM)A549 Cell IC50 (nM)
10a -HArylGood biochemical activityModerate cellular activity
21b ArylArylImproved cellular activity-
27f 1,1,1-trifluoro-2-methylpropan-2-ylaminoN-cyclopropyl-4-benzamide0.706.0

Note: This data is for the imidazo[1,2-b]pyridazine scaffold and serves as a proxy for understanding potential SAR trends for the this compound core.

Experimental Protocols

The following section details the synthetic and biological evaluation protocols relevant to the study of this compound analogs. These methods are based on established procedures for related pyridazine and imidazopyridazine compounds.

General Synthesis of 3-Chloro-6-substituted Pyridazine Derivatives

A common synthetic route to generate 3,6-disubstituted pyridazines involves the reaction of a starting pyridazinone with a chlorinating agent, followed by nucleophilic substitution.[4]

Step 1: Chlorination of 6-substituted-pyridazin-3(2H)-one

  • To a solution of the 6-substituted-pyridazin-3(2H)-one in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-chloro-6-substituted pyridazine.

Step 2: Nucleophilic Substitution with Imidazole

  • Dissolve the 3-chloro-6-substituted pyridazine and imidazole in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (K₂CO₃), to the mixture.

  • Heat the reaction at a temperature ranging from 80 to 120 °C and monitor its progress using TLC.

  • After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-(1H-imidazol-1-yl)pyridazine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay is a widely used method to determine the potency of compounds against a specific kinase.[1][5]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Add 2.5 µL of a 2x kinase/substrate solution to each well of a 384-well plate.

    • Add 25 nL of the test compound at various concentrations (or DMSO as a control).

    • Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the development of pyridazine-based kinase inhibitors.

G cluster_0 Drug Discovery Workflow Start Scaffold Selection (3-Chloro-6-(imidazol-1-yl)pyridazine) Synthesis Analog Synthesis Start->Synthesis Screening In Vitro Kinase Assays Synthesis->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Cycles Optimization->Synthesis End Preclinical Candidate Optimization->End

Caption: A generalized workflow for the discovery of kinase inhibitors.

G cluster_1 Hypothetical Kinase Inhibition Signaling Pathway Receptor Growth Factor Receptor Kinase Target Kinase (e.g., Mps1, PIM) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor Pyridazine Analog Inhibitor->Kinase Inhibits

Caption: A simplified signaling pathway illustrating kinase inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and extensive SAR data for this specific core is limited, the wealth of information available for the related imidazo[1,2-b]pyridazine system provides a strong foundation for rational drug design. By leveraging the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold to identify potent and selective modulators of kinase activity for therapeutic intervention. The iterative process of synthesis, screening, and SAR analysis will be crucial in advancing compounds with this promising core towards preclinical and clinical development.

References

In Silico Modeling of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of interactions between the novel small molecule, 3-chloro-6-(1H-imidazol-1-yl)pyridazine, and its potential biological targets. Given the prevalence of the pyridazine and imidazole moieties in bioactive compounds, this molecule holds promise for therapeutic intervention. This document outlines a systematic approach to identifying putative protein targets, performing molecular docking and molecular dynamics simulations to elucidate binding modes and affinities, and analyzing the resulting data to inform further drug discovery efforts. Detailed protocols for key computational experiments are provided, alongside structured templates for data presentation and visualizations of critical workflows and biological pathways.

Introduction to this compound

The compound this compound is a heterocyclic molecule featuring a substituted pyridazine ring linked to an imidazole group. The pyridazine core is a key pharmacophore in numerous approved drugs and clinical candidates, recognized for its ability to engage in hydrogen bonding and π-π stacking interactions within protein binding sites.[1] Similarly, the imidazole ring is a common feature in molecules targeting a wide array of enzymes, often acting as a hydrogen bond donor/acceptor or a ligand for metal ions. The combination of these two scaffolds suggests that this compound may exhibit significant biological activity.

In silico modeling offers a powerful, resource-efficient approach to explore the potential interactions of this molecule, predict its biological targets, and guide its optimization as a potential therapeutic agent. This guide will focus on a hypothetical workflow to investigate its interactions with three major classes of protein targets known to be modulated by pyridazine and imidazole derivatives: Protein Kinases, Phosphodiesterases (PDEs), and Cytochrome P450 (CYP) enzymes.

Target Identification and Rationale

Based on extensive literature on related chemical structures, the following protein families are proposed as high-priority targets for in silico investigation of this compound.

  • Protein Kinases: The pyridazine scaffold is present in numerous kinase inhibitors.[2][3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. A representative kinase, such as Cyclin-Dependent Kinase 2 (CDK2) , will be used as an exemplary target.

  • Phosphodiesterases (PDEs): Pyridazine derivatives have been identified as inhibitors of PDEs, enzymes that regulate intracellular second messengers like cAMP and cGMP.[4][5] PDE inhibitors are used to treat a range of conditions, including cardiovascular and inflammatory diseases. Phosphodiesterase 4 (PDE4) will serve as a model for this class.

  • Cytochrome P450 (CYP) Enzymes: The imidazole moiety is a well-known inhibitor of CYP enzymes, which are central to drug metabolism.[6][7][8] Understanding the interaction with CYPs is critical for assessing potential drug-drug interactions. Cytochrome P450 3A4 (CYP3A4) is a key enzyme in this family and will be used as a representative target.

In Silico Modeling Workflow

The comprehensive workflow for modeling the interaction of this compound with its potential targets is depicted below. This process begins with the preparation of the ligand and protein structures, proceeds through molecular docking to predict binding poses, and culminates in molecular dynamics simulations to assess the stability of the protein-ligand complex.

G cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB Structure Acquisition, Cleaning, Protonation) protein_prep->docking pose_analysis Pose & Score Analysis (Binding Affinity Estimation, Interaction Analysis) docking->pose_analysis md_setup MD Simulation Setup (System Solvation, Ionization, Equilibration) pose_analysis->md_setup md_run Production MD Run (GROMACS) md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) md_run->md_analysis G start Input Files (ligand.pdbqt, protein.pdbqt) define_box Define Search Space (Grid Box around Active Site) start->define_box run_vina Run AutoDock Vina start->run_vina config Create Configuration File (conf.txt) define_box->config config->run_vina output Output Files (out.pdbqt, log.txt) run_vina->output analyze Analyze Results (Binding Poses, Affinity Scores) output->analyze G start Input: Protein-Ligand Complex (from Docking) topology Generate Topology (Protein & Ligand Force Fields) start->topology solvate Define Box & Solvate (Water Model: e.g., TIP3P) topology->solvate ions Add Ions (Neutralize System) solvate->ions em Energy Minimization ions->em nvt NVT Equilibration (Constant Volume/Temp) em->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt production Production MD Run npt->production analysis Trajectory Analysis (RMSD, RMSF, MM/PBSA) production->analysis G cluster_cell_cycle Cell Cycle Regulation CyclinE Cyclin E Complex Cyclin E / CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex pRb pRb Complex->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor This compound Inhibitor->CDK2 inhibits

References

Spectroscopic and Synthetic Guide to 3-chloro-6-(1H-imidazol-1-yl)pyridazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

Identifier Value
IUPAC Name 3-chloro-6-(1H-imidazol-1-yl)pyridazine
CAS Number 71037-71-3[1]
Molecular Formula C₇H₅ClN₄[1]
Molecular Weight 180.60 g/mol [1]
Canonical SMILES C1=CN(C=N1)C2=CC=C(N=N2)Cl

Predicted Spectroscopic Data

The following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on established chemical shift principles and fragmentation patterns observed in analogous heterocyclic compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
H-2' (imidazole)8.20s-
H-4' (imidazole)7.60t1.5
H-5' (imidazole)7.95t1.5
H-4 (pyridazine)7.80d9.0
H-5 (pyridazine)7.50d9.0

s = singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Predicted Chemical Shift (ppm)
C-2' (imidazole)138.0
C-4' (imidazole)130.0
C-5' (imidazole)118.0
C-3 (pyridazine)152.0
C-4 (pyridazine)128.0
C-5 (pyridazine)122.0
C-6 (pyridazine)158.0
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Relative Intensity (%) Proposed Fragment
180/182100/33[M]⁺ (Molecular Ion)
152/15420/7[M-N₂]⁺
14540[M-Cl]⁺
11730[M-Cl-N₂]⁺
6850[C₃H₄N₂]⁺ (imidazole cation)

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic analysis of this compound, adapted from procedures for similar compounds.

Synthesis of this compound

This synthesis is a nucleophilic aromatic substitution reaction.

Materials:

  • 3,6-dichloropyridazine

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add imidazole (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

NMR Spectroscopy

Instrumentation:

  • Brucker Avance 500 MHz NMR spectrometer (or equivalent)

Sample Preparation:

  • Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Mass Spectrometry

Instrumentation:

  • Agilent GC-MS system (or equivalent LC-MS system)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

GC-MS (for volatile compounds):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 m/z

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 3,6-dichloropyridazine + Imidazole Reaction Nucleophilic Aromatic Substitution (K2CO3, DMF, 80-100°C) Reactants->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Workup & Extraction Crude->Workup Chromatography Column Chromatography Workup->Chromatography Pure Pure Product Chromatography->Pure NMR NMR Spectroscopy (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS Data Spectroscopic Data NMR->Data MS->Data

Caption: Synthetic and Characterization Workflow

Spectroscopic_Analysis_Logic cluster_NMR NMR Analysis cluster_MS MS Analysis Compound This compound HNMR 1H NMR Compound->HNMR CNMR 13C NMR Compound->CNMR Mass_Spec Mass Spectrometry (EI) Compound->Mass_Spec Structure_Confirmation Structural Elucidation HNMR->Structure_Confirmation CNMR->Structure_Confirmation Final_Verification Final Structure Verified Structure_Confirmation->Final_Verification Molecular_Weight Molecular Weight Confirmation Mass_Spec->Molecular_Weight Fragmentation Fragmentation Pattern Analysis Mass_Spec->Fragmentation Molecular_Weight->Final_Verification Fragmentation->Final_Verification

Caption: Spectroscopic Analysis Logic Flow

References

Commercial Availability and Suppliers of 3-Chloro-6-(1H-imidazol-1-yl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and potential applications of the heterocyclic compound 3-chloro-6-(1H-imidazol-1-yl)pyridazine. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its structural similarity to compounds with known biological activity. This document outlines its suppliers, summarizes its physicochemical data, provides a detailed plausible synthesis protocol based on related reactions, and explores its potential role as an aromatase inhibitor.

Commercial Availability

This compound is available as a research chemical from various commercial suppliers. It is typically intended for laboratory research purposes only and not for diagnostic or therapeutic use.[1] Pricing and availability are subject to change and can be obtained by inquiring with the suppliers.

Key Suppliers and Product Information

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Santa Cruz BiotechnologyThis compound71037-71-3C₇H₅ClN₄180.60Varies by lot
Fluorochem3-Chloro-6-imidazol-1-yl-pyridazine71037-71-3C₇H₅ClN₄180.60>95%
ChemBridgeThis compound71037-71-3C₇H₅ClN₄181.00>95%
AOBChemThis compound71037-71-3C₇H₅ClN₄180.60Inquire

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are based on information provided by commercial suppliers and may vary slightly between batches.

PropertyValue
CAS Number 71037-71-3
Molecular Formula C₇H₅ClN₄
Molecular Weight 180.60 g/mol
Appearance Solid (form may vary)
Purity Typically >95%
InChI Key VAJLJRMHTTUOFQ-UHFFFAOYSA-N

Experimental Protocols: Synthesis of this compound

Part 1: Synthesis of the Starting Material, 3,6-Dichloropyridazine

The precursor, 3,6-dichloropyridazine, can be synthesized from 3,6-dihydroxypyridazine (maleic hydrazide) using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Materials:

  • 3,6-Dihydroxypyridazine (Maleic hydrazide)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine and a suitable solvent like chloroform.

  • Slowly add phosphorus oxychloride to the mixture. The molar ratio of 3,6-dihydroxypyridazine to phosphorus oxychloride can range from 1:1.5 to 1:3.

  • Heat the reaction mixture to a temperature between 50-80°C and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • After the reaction is complete, the solvent and excess phosphorus oxychloride are removed under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield pure 3,6-dichloropyridazine.

Part 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

This step involves the reaction of 3,6-dichloropyridazine with imidazole. The reaction conditions can be optimized, but a general procedure is outlined below.

Materials:

  • 3,6-Dichloropyridazine

  • Imidazole

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve imidazole in a polar aprotic solvent such as DMF.

  • Add a base, such as potassium carbonate, to the solution to deprotonate the imidazole, forming the imidazolide anion, which is a more potent nucleophile.

  • To this mixture, add a solution of 3,6-dichloropyridazine in the same solvent.

  • Heat the reaction mixture and stir for several hours. The reaction temperature can be varied, and the progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and may be poured into water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Potential Biological Activity and Signaling Pathway

Derivatives of this compound have been investigated for their potential as therapeutic agents. Notably, a closely related compound, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), has been identified as a potent aromatase inhibitor.[2] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[3] Inhibition of aromatase is a crucial therapeutic strategy in the treatment of hormone-dependent breast cancer in postmenopausal women.[4]

The imidazolyl group of the compound is thought to interact with the heme iron of the aromatase enzyme, thereby blocking its catalytic activity. This prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively, leading to a reduction in circulating estrogen levels.

Below is a diagram illustrating the aromatase inhibition pathway.

Aromatase_Inhibition_Pathway cluster_steroidogenesis Androgen Synthesis cluster_estrogen_synthesis Estrogen Synthesis cluster_drug_action Drug Action cluster_cellular_response Cellular Response Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Substrate Testosterone Testosterone Testosterone->Aromatase Substrate Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Estrogen_Receptor Estrogen Receptor Estrone->Estrogen_Receptor Binding Estradiol->Estrogen_Receptor Binding Pyridazine_Compound This compound (or derivative) Pyridazine_Compound->Aromatase Inhibition Gene_Transcription Gene Transcription (Cell Proliferation) Estrogen_Receptor->Gene_Transcription Activation

Caption: Aromatase Inhibition Pathway by a Pyridazine Compound.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and generalized protocols for the Suzuki coupling of 3-chloro-6-(1H-imidazol-1-yl)pyridazine with various boronic acids.

While specific literature protocols for this exact substrate are limited, the methodologies presented herein are based on established procedures for structurally similar and electronically related heteroaryl chlorides, including chloropyridazines, chloropyrimidines, and other nitrogen-rich heterocycles.[1][2][3][4] The pyridazine core is a known pharmacophore, and the imidazole substituent introduces a nitrogen-rich moiety that can influence the reactivity of the C-Cl bond and potentially interact with the palladium catalyst.[5] Therefore, careful selection of reaction parameters is crucial for a successful coupling.

Reaction Principle and Workflow

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

A general workflow for this process is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst & Ligand - Base Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature (e.g., 80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterization Purification->Characterization Yield & Purity Analysis

Caption: General workflow for the Suzuki coupling of this compound.

Recommended Protocols

Given the electron-deficient nature of the pyridazine ring and the presence of the imidazole group, several palladium catalyst systems can be considered. The following protocols are starting points for optimization. It is recommended to screen a variety of conditions to determine the optimal system for a specific boronic acid partner.

Protocol 1: Standard Pd(PPh₃)₄ Conditions

This protocol utilizes a common and often effective catalyst for the Suzuki coupling of heteroaryl chlorides.

ComponentAmount (for 0.5 mmol scale)Notes
This compound90.3 mg (0.5 mmol, 1.0 equiv)Ensure substrate is pure and dry.
Aryl/Heteroaryl Boronic Acid0.6 - 0.75 mmol (1.2 - 1.5 equiv)Electron-rich and electron-neutral boronic acids are good starting points.
Pd(PPh₃)₄29 mg (0.025 mmol, 5 mol%)A versatile and commercially available catalyst.[4]
Base (e.g., Na₂CO₃ or K₂CO₃)1.0 mmol (2.0 equiv)Prepare a 2M aqueous solution. Other bases like K₃PO₄ can also be effective.[4]
Solvent System5 mL (e.g., DME/H₂O 4:1 or Toluene/EtOH/H₂O 3:1:1)Solvents should be degassed prior to use to prevent catalyst oxidation.
Reaction Temperature80 - 100 °CMonitor by TLC or LC-MS for consumption of starting material.
Reaction Time4 - 24 hoursVaries depending on the reactivity of the boronic acid.

Experimental Procedure (Protocol 1):

  • To a reaction vessel, add this compound, the boronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system followed by the aqueous base solution.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conditions for More Challenging Couplings (using a Buchwald Ligand)

For less reactive aryl chlorides or sterically hindered boronic acids, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) may be necessary. The imidazole nitrogen in the substrate can potentially coordinate to the palladium center and inhibit catalysis; more electron-rich and bulky ligands can often overcome this issue.[5]

ComponentAmount (for 0.5 mmol scale)Notes
This compound90.3 mg (0.5 mmol, 1.0 equiv)---
Aryl/Heteroaryl Boronic Acid0.75 mmol (1.5 equiv)---
Palladium Source (e.g., Pd(OAc)₂ or Pd₂(dba)₃)0.01 - 0.025 mmol (2 - 5 mol% Pd)---
Ligand (e.g., SPhos, XPhos, or RuPhos)0.022 - 0.055 mmol (4.4 - 11 mol%)Ligand to palladium ratio is typically 2.2:1.
Base (e.g., K₃PO₄ or Cs₂CO₃)1.0 - 1.5 mmol (2.0 - 3.0 equiv)A stronger, non-aqueous base is often preferred with these systems.
Solvent System5 mL (e.g., 1,4-Dioxane or Toluene, with 5-10% water)Ensure solvents are anhydrous and degassed if a non-aqueous base is used.
Reaction Temperature90 - 110 °C---
Reaction Time2 - 18 hours---

Experimental Procedure (Protocol 2):

  • Follow the general procedure outlined in Protocol 1, substituting the palladium source, ligand, and base as indicated in the table.

  • The use of a pre-catalyst, where the ligand is already coordinated to the palladium, can also be considered for improved reactivity and reproducibility.

Data Presentation: Representative Suzuki Couplings of Related Heterocycles

The following table summarizes conditions used for the Suzuki coupling of structurally analogous chloro-heterocycles, which can serve as a guide for optimizing the reaction of this compound.

Heteroaryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/EtOH/H₂O8028[6]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (2)Dioxane/H₂O150 (MW)95[7]
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O10085[5]
3,5-DichloropyridazinePhenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ (2)DME/H₂O8085[8]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80Good[4]

Signaling Pathways and Logical Relationships

The success of the Suzuki coupling is dependent on the interplay between the catalyst, ligand, base, and substrate. The following diagram illustrates the key relationships in the catalytic cycle.

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Ar-Pd-Ar_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd-Ar_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Ar-Cl This compound Ar-Cl->Oxidative_Addition Ar-B(OH)2 Boronic Acid Ar-B(OH)2->Transmetalation Activated by Base Base Base (e.g., K2CO3) Base->Transmetalation Pd(II)_Complex->Transmetalation Ar-Pd-Ar_Complex->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Increase reaction temperature.

    • Screen different palladium sources, ligands, and bases. Consider more active catalyst systems (Protocol 2).

    • Ensure solvents are properly degassed to prevent catalyst deactivation.

    • The imidazole nitrogen may be inhibiting the catalyst. The use of a different solvent or a ligand that shields the palladium center more effectively could be beneficial.[5]

  • Formation of Side Products:

    • Homocoupling of the boronic acid can occur at high temperatures or with prolonged reaction times. Lowering the temperature may mitigate this.

    • Protodeboronation (loss of the boronic acid group) can be an issue. Using a less aqueous solvent system or a different base might help.

  • Difficult Purification:

    • Residual palladium can be removed by washing the organic extract with an aqueous solution of a sulfur-based scavenger (e.g., sodium diethyldithiocarbamate) or by filtering the crude product through a pad of silica gel with a suitable solvent.

By carefully considering the factors outlined in these application notes and protocols, researchers can successfully employ the Suzuki-Miyaura cross-coupling for the derivatization of this compound, enabling the synthesis of novel compounds for further investigation.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-chloro-6-(1H-imidazol-1-yl)pyridazine. This reaction is a powerful and versatile method for the synthesis of 3-amino-6-(1H-imidazol-1-yl)pyridazine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The resulting compounds have shown potential as potent enzyme inhibitors, particularly in the context of cancer therapy. This guide offers a comprehensive overview of the reaction, including a general protocol, recommended reagents, and expected outcomes, to facilitate the successful implementation of this transformation in a laboratory setting.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the cross-coupling of amines with aryl or heteroaryl halides. This reaction has broad substrate scope and functional group tolerance, making it an indispensable tool in the pharmaceutical industry for the construction of complex molecules. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prevalent motif in many biologically active compounds. Specifically, the functionalization of the this compound scaffold via Buchwald-Hartwig amination opens avenues to novel derivatives with significant therapeutic potential. For instance, derivatives of 3-amino-6-(1H-imidazol-1-yl)pyridazine have been investigated as aromatase inhibitors for the treatment of hormone-dependent breast cancer.[1]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The key steps of the mechanism include:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the heteroaryl chloride (this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired aminated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with a primary or secondary amine. The reaction conditions may require optimization depending on the specific amine used.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-6-(1H-imidazol-1-yl)pyridazine derivative.

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of chloro-heterocycles with various amines, which can serve as a guideline for the reaction of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventAmineTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1.5)XPhos (3.0)NaOt-Bu (2.0)TolueneMorpholine10012>95
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)DioxaneAniline1001885-95
Pd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)TolueneBenzylamine1102480-90
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)DioxaneN-Methylaniline10016>90

Note: The yields are based on reactions with structurally similar chloro-heterocycles and may vary for this compound.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination HNR2 Ar-Pd(II)-NHR2(L) Ar-Pd(II)-NHR2(L) Amine\nCoordination->Ar-Pd(II)-NHR2(L) Base\n(Deprotonation) Base (Deprotonation) Ar-Pd(II)-NHR2(L)->Base\n(Deprotonation) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Base\n(Deprotonation)->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Product Reductive\nElimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas with N2/Ar Solvent->Inert Heat Heat and Stir (80-110 °C, 4-24 h) Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Application in Drug Discovery: Aromatase Inhibition Pathway

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression Tumor_Growth Tumor Growth (Hormone-Dependent Breast Cancer) Gene_Expression->Tumor_Growth Aminopyridazine 3-Amino-6-(1H-imidazol-1-yl)pyridazine Derivative (e.g., MFT-279) Aminopyridazine->Aromatase Inhibition

Caption: Simplified pathway of aromatase and its inhibition.

References

Application Notes and Protocols for the Synthesis and Evaluation of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and in vitro evaluation of 3-chloro-6-(1H-imidazol-1-yl)pyridazine derivatives as potential anticancer agents. This class of compounds has garnered interest due to the privileged pyridazine scaffold, which is present in numerous bioactive molecules. The protocols outlined below are intended to facilitate the exploration of these derivatives in cancer research and drug discovery programs.

Synthesis of this compound Derivatives

The synthesis of the target derivatives is primarily achieved through a two-step process: the synthesis of the key intermediate, 3,6-dichloropyridazine, followed by a nucleophilic aromatic substitution with imidazole and subsequent derivatization.

Synthesis of 3,6-dichloropyridazine (Intermediate 1)

The precursor, 3,6-dichloropyridazine, can be synthesized from 3,6-dihydroxypyridazine.

Protocol:

  • To a three-necked round-bottom flask, add 3,6-dihydroxypyridazine (1 equivalent).

  • Slowly add phosphorus oxychloride (3-5 equivalents) to the flask under a fume hood with constant stirring.[1]

  • Heat the reaction mixture to 65-80°C and maintain for 3-4 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

  • The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 3,6-dichloropyridazine.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1]

Synthesis of this compound (Intermediate 2)

This step involves the nucleophilic substitution of one of the chlorine atoms in 3,6-dichloropyridazine with imidazole.

Protocol:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add imidazole (1-1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[2]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis of Final this compound Derivatives

The final derivatives can be synthesized by nucleophilic substitution of the remaining chlorine atom with various amines or other nucleophiles.

Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, ethanol, or isopropanol).

  • Add the desired amine or nucleophile (1-1.5 equivalents) and a base (e.g., K₂CO₃, triethylamine) if necessary.

  • Heat the reaction mixture under reflux for 8-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Synthesis Workflow Diagram

G cluster_0 Step 1: Intermediate 1 Synthesis cluster_1 Step 2: Intermediate 2 Synthesis cluster_2 Step 3: Final Derivative Synthesis 3,6-dihydroxypyridazine 3,6-dihydroxypyridazine Reaction1 Chlorination 3,6-dihydroxypyridazine->Reaction1 POCl3 POCl3 POCl3->Reaction1 3,6-dichloropyridazine 3,6-dichloropyridazine Reaction1->3,6-dichloropyridazine Reaction2 Nucleophilic Substitution 3,6-dichloropyridazine->Reaction2 This compound This compound Imidazole Imidazole Imidazole->Reaction2 Base1 Base (e.g., K2CO3) Base1->Reaction2 Reaction2->this compound Reaction3 Nucleophilic Substitution This compound->Reaction3 Amine/Nucleophile Amine/Nucleophile Amine/Nucleophile->Reaction3 Base2 Base (optional) Base2->Reaction3 Final Derivative Final Derivative Reaction3->Final Derivative

Caption: General synthesis workflow for this compound derivatives.

In Vitro Anticancer Activity

The anticancer potential of the synthesized derivatives is typically evaluated through cytotoxicity assays against a panel of human cancer cell lines.

Quantitative Data Presentation
Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
5b Pyridazine DerivativeHCT-116 (Colon)< Imatinib ref.[3]
DCPYR Chlorinated PyridazinoneMAC16 (Colon)~18.4 µM[4]
9e 3,6-Disubstituted PyridazineA498 (Renal)>90% inhibition at 10µM[4]
15b Pyrrolo[1,2-b]pyridazineMDA-MB-436 (Breast)0.106[5]
5h Imidazo[1,2-b]pyridazineIMR-32 (Neuroblastoma)>43% cell death at 100 µM[6]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Test compounds dissolved in DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After incubation, carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow Start Start Cell_Seeding Cell_Seeding Start->Cell_Seeding 1. Seed Cells End End Incubation_24h Incubation_24h Cell_Seeding->Incubation_24h 2. Incubate 24h Compound_Treatment Compound_Treatment Incubation_24h->Compound_Treatment 3. Add Compounds Incubation_48_72h Incubation_48_72h Compound_Treatment->Incubation_48_72h 4. Incubate 48-72h MTT_Addition MTT_Addition Incubation_48_72h->MTT_Addition 5. Add MTT Incubation_4h Incubation_4h MTT_Addition->Incubation_4h 6. Incubate 4h Solubilization Solubilization Incubation_4h->Solubilization 7. Add Solubilizer Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading 8. Read Absorbance Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis 9. Calculate IC50 Data_Analysis->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Mechanism of Action: Kinase Inhibition

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinase (JNK), and Poly(ADP-ribose) polymerase-1 (PARP-1).

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyridazine Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridazine derivatives.

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol describes a luminescence-based kinase assay to measure the inhibition of VEGFR-2.[8][9][10]

Materials:

  • Recombinant Human VEGFR-2

  • Kinase Buffer

  • ATP

  • VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

  • Test compounds

Protocol:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

JNK Signaling Pathway Inhibition

The JNK pathway is involved in regulating cell proliferation, apoptosis, and inflammation. Its role in cancer is complex, acting as both a tumor suppressor and a promoter depending on the context.[4]

JNK Signaling Pathway

JNK_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 CellularResponse Cellular Response (Apoptosis, Proliferation) AP1->CellularResponse Inhibitor Pyridazine Derivative Inhibitor->JNK

Caption: Overview of the JNK signaling cascade and its potential inhibition.

PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition is a promising strategy for treating cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[11][12][13]

PARP-1 DNA Repair Pathway

PARP1_Pathway DNAdamage DNA Single-Strand Break PARP1 PARP1 DNAdamage->PARP1 Activates PARylation PARylation PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Pyridazine Derivative Inhibitor->PARP1

Caption: Role of PARP-1 in DNA repair and its inhibition by pyridazine derivatives.

Experimental Protocol: PARP-1 Activity Assay

This protocol outlines a colorimetric assay to measure PARP-1 activity.[14][15]

Materials:

  • Recombinant Human PARP-1

  • Histone H4-coated 96-well plate

  • Activated DNA

  • NAD⁺

  • Anti-pADPr antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.2N HCl)

  • Test compounds

Protocol:

  • To the wells of the histone H4-coated plate, add the test compound at various concentrations.

  • Add a mixture of PARP-1 enzyme and activated DNA to each well.

  • Initiate the PARylation reaction by adding NAD⁺ and incubate for 30-60 minutes at room temperature.

  • Wash the plate to stop the reaction.

  • Add the anti-pADPr primary antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • After another incubation and wash, add the TMB substrate and allow the color to develop.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the percentage of PARP-1 inhibition and determine the IC₅₀ values.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic routes are accessible, and a variety of in vitro assays can be employed to characterize their biological activity and elucidate their mechanism of action. The protocols and data presented herein serve as a valuable resource for researchers in the field of oncology drug discovery. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Use of 3-chloro-6-(1H-imidazol-1-yl)pyridazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics.[1] The specific scaffold, 3-chloro-6-(1H-imidazol-1-yl)pyridazine, serves as a versatile building block for the synthesis of a variety of potent and selective drug candidates. Its utility is most prominently demonstrated in the development of kinase inhibitors, where the resulting imidazo[1,2-b]pyridazine core effectively targets the ATP-binding site of numerous kinases. This document provides detailed application notes and experimental protocols for leveraging this scaffold in drug discovery programs, with a focus on the synthesis of imidazo[1,2-b]pyridazine derivatives and their biological evaluation.

Applications in Drug Discovery

The this compound scaffold is a key starting material for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines. This class of compounds has demonstrated significant inhibitory activity against a range of protein kinases implicated in oncology, inflammation, and neurodegenerative diseases.

Key Therapeutic Areas and Targets:

  • Oncology: Derivatives have shown potent inhibition of kinases such as Transforming Growth Factor-β-activated kinase 1 (TAK1)[2], Monopolar spindle 1 (Mps1)[3], mTOR[4], and Cyclin-Dependent Kinase 2 (CDK2)[5][6], which are crucial for cancer cell proliferation and survival.

  • Inflammatory Diseases: The scaffold has been utilized to develop inhibitors of IκB kinase β (IKKβ) and Tyrosine kinase 2 (Tyk2), key mediators of inflammatory signaling pathways.[7][8]

  • Neurodegenerative Diseases: Inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) by imidazo[1,2-b]pyridazine derivatives suggests potential applications in neurological disorders.[9]

  • Infectious Diseases: The scaffold has also been explored for developing agents against parasitic kinases, such as those from Plasmodium falciparum and Leishmania.[9]

Quantitative Data Summary

The following table summarizes the biological activity of representative drug candidates synthesized using the imidazo[1,2-b]pyridazine scaffold, which can be derived from this compound.

Compound IDTarget Kinase(s)IC50 / GI50 (nM)Cell Line(s)Therapeutic AreaReference
Compound 26 TAK1IC50: 55-Multiple Myeloma[1][2]
GI50: 30MPC-11, H929[1]
Compound 27f Mps1 (TTK)Cellular IC50: 0.7A549Oncology[3]
A549 IC50: 6.0[3]
Compound 20a CLK1, CLK4, DYRK1AIC50: 82, 44, 50-Oncology, Neurodegenerative[9]
PfCLK1IC50: 32Plasmodium falciparumInfectious Disease[9]
Compound A17 mTORIC50: 67A549, H460Oncology[4]
Compound A18 mTORIC50: 62A549, H460Oncology[4]
Compound 11m CDK2 (inferred)IC50: 430T-47DBreast Cancer[5][6]
IC50: 990MDA-MB-231[5][6]
TM471-1 BTKIC50: 1.3-B cell Malignancies[10]

Experimental Protocols

Protocol 1: Synthesis of 3,6-disubstituted Imidazo[1,2-b]pyridazines

This protocol describes a general two-step synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines starting from 3-amino-6-chloropyridazine, a precursor to the title scaffold. The initial condensation reaction forms the imidazo[1,2-b]pyridazine core, which is then functionalized via a Suzuki coupling reaction.

Step 1: Synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add an α-bromoketone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

Step 2: Suzuki Coupling for C6-Arylation

  • Reaction Setup: In a microwave vial, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.5 eq), cesium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq) in a mixture of dioxane and water (4:1).

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 120°C for 30 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the final 3,6-disubstituted imidazo[1,2-b]pyridazine.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

  • Reagents and Materials:

    • Target kinase and its specific substrate.

    • Synthesized inhibitor compounds dissolved in DMSO.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

    • 384-well plates.

  • Assay Procedure:

    • Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the wells of a 384-well plate.

    • Add 2.5 µL of the target kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives and a general experimental workflow for their discovery and evaluation.

TAK1_Signaling_Pathway TNFa TNF-α / IL-1 TNFR TNFR / IL-1R TNFa->TNFR TRAF TRAF2/6 TNFR->TRAF TAK1_complex TAK1-TAB1-TAB2/3 Complex TRAF->TAK1_complex IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex P JNK_p38 JNK / p38 TAK1_complex->JNK_p38 P IkB IκBα IKK_complex->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression AP1 AP-1 JNK_p38->AP1 P AP1->Nucleus Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->TAK1_complex TYK2_Signaling_Pathway Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT P JAK2->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Transcription Nucleus->Gene_Expression Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->TYK2 Drug_Discovery_Workflow Start This compound (Scaffold) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library (Imidazo[1,2-b]pyridazines) Synthesis->Library Screening High-Throughput Screening (Kinase Assays) Library->Screening Hit_ID Hit Identification (IC50 < 1 µM) Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Lead_Opt->Synthesis Iterate In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate Efficacious & Safe

References

Application Notes and Protocols for Testing 3-chloro-6-(1H-imidazol-1-yl)pyridazine as a STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the potential of 3-chloro-6-(1H-imidazol-1-yl)pyridazine as a stimulator of interferon genes (STING) agonist. The protocols outlined below cover essential in vitro, cellular, and in vivo assays to characterize the compound's activity and therapeutic potential.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system.[1][2][3][4] Activation of STING in immune and cancer cells can trigger potent anti-tumor immune responses, making STING agonists a promising class of cancer immunotherapeutics.[1][5][6] Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][7][8] This, in turn, promotes the maturation of antigen-presenting cells (APCs), enhances the cross-priming of tumor-specific CD8+ T cells, and facilitates their recruitment to the tumor microenvironment to mediate tumor cell killing.[1] Recent studies have identified various small molecule STING agonists, including derivatives of 3-(fluoro-imidazolyl)pyridazine, which have demonstrated significant antitumor activity.[9][10][11] This document provides a detailed experimental protocol to assess whether this compound exhibits similar STING-dependent anti-tumor effects.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA), which can be of pathogen or host origin, by cyclic GMP-AMP synthase (cGAS).[1] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[1][12] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1][12] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons, such as IFN-β.[3][8]

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

The following protocols are designed to comprehensively evaluate the STING agonist activity of this compound.

Protocol 1: In Vitro STING Activation in THP-1 Cells

This protocol measures the activation of the STING pathway in the human monocytic cell line THP-1 by quantifying the secretion of IFN-β.[13][14] THP-1 cells are a well-established model for studying STING activation as they express all the necessary components of the pathway.[14][15]

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Differentiate the THP-1 cells into macrophage-like cells by treating them with 100 ng/mL PMA for 48 hours.[13]

  • Remove the PMA-containing medium and replace it with a fresh, serum-free medium.

  • Prepare a serial dilution of this compound in the culture medium.

  • Add the diluted compound to the cells and incubate for 24 hours at 37°C and 5% CO2.[13][14]

  • Collect the cell culture supernatants.

  • Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.[13]

  • Calculate the EC50 value by plotting the IFN-β concentration against the log of the compound concentration.[13]

Protocol 2: Western Blot for IRF3 and TBK1 Phosphorylation

This protocol assesses the phosphorylation of key downstream proteins in the STING pathway, TBK1 and IRF3, as a direct measure of pathway activation.[3]

Materials:

  • THP-1 cells (differentiated as in Protocol 1)

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat differentiated THP-1 cells with varying concentrations of this compound for 1-2 hours.

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.[3]

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify band intensities and normalize to total protein and/or β-actin loading control.

Protocol 3: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol evaluates the anti-tumor activity of this compound in a syngeneic mouse tumor model, such as the B16.F10 melanoma model in C57BL/6 mice.[10]

Materials:

  • C57BL/6 mice (6-8 weeks old)[1]

  • B16.F10 melanoma cells

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Inject 1 x 10^6 B16.F10 cells subcutaneously into the flank of C57BL/6 mice.

  • Allow the tumors to grow to an average size of 50-100 mm³.[13]

  • Randomize the mice into treatment groups (e.g., Vehicle, this compound).

  • Administer the compound (e.g., intratumorally or systemically) at a predetermined dose and schedule.[13]

  • Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.[13]

  • Monitor the mice for signs of toxicity and changes in body weight.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, flow cytometry).

InVivo_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., B16.F10 in C57BL/6 mice) start->tumor_implantation tumor_growth Tumor Growth Monitoring (to 50-100 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle or Compound) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint finish End endpoint->finish

Caption: A generalized in vivo experimental workflow.

Data Presentation

Quantitative data from the experimental studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Activity of this compound in THP-1 Cells

AssayReadoutEC50 (µM)
IFN-β SecretionELISAValue
IRF3 PhosphorylationWestern BlotValue
TBK1 PhosphorylationWestern BlotValue

Table 2: Cytokine Profile in Human PBMCs Treated with this compound (1 µM)

CytokineConcentration (pg/mL)
IFN-βValue
TNF-αValue
IL-6Value
CXCL10Value

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model (e.g., B16.F10 Melanoma)

Treatment GroupTumor Growth Inhibition (%)Complete Responses
Vehicle00/10
This compoundValuex/10
Positive Control (e.g., cGAMP)Valuey/10

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound as a potential STING agonist. Positive results from these studies would warrant further investigation into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies in various cancer models.

References

Application Notes and Protocols: 3-chloro-6-(1H-imidazol-1-yl)pyridazine as a Covalent Probe for Chemoproteomic Profiling of Nucleophilic Pockets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-chloro-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound featuring a reactive chloropyridazine moiety and an imidazole ring. The electron-deficient nature of the pyridazine ring, enhanced by the chloro substituent, renders it susceptible to nucleophilic aromatic substitution. This reactivity can be harnessed to covalently label nucleophilic amino acid residues within protein active sites or other functional pockets. The imidazole group can contribute to the binding affinity and selectivity of the molecule through hydrogen bonding or metal coordination. These characteristics make this compound a valuable tool for activity-based protein profiling (ABPP) and target identification studies in proteomics.

This application note provides a hypothetical framework and detailed protocols for the utilization of this compound as a covalent chemical probe to identify and profile novel protein targets.

Principle of Application

The core application of this compound in proteomics is based on its ability to act as a covalent ligand. The chloro group on the pyridazine ring can be displaced by nucleophilic residues on proteins, such as cysteine, lysine, or histidine, forming a stable covalent bond. This covalent labeling event can be used to "tag" proteins of interest within a complex biological sample. By incorporating a reporter tag (e.g., biotin or a click chemistry handle) onto the this compound scaffold, labeled proteins can be enriched and subsequently identified by mass spectrometry.

A proposed mechanism for this interaction is nucleophilic aromatic substitution, where a nucleophilic residue from a protein attacks the carbon atom bearing the chlorine on the pyridazine ring, leading to the displacement of the chloride ion and the formation of a covalent adduct.

G cluster_0 Covalent Labeling Mechanism Protein Protein with Nucleophilic Residue (e.g., Cys-SH) Intermediate Meisenheimer-like Intermediate Protein->Intermediate Nucleophilic Attack Probe This compound Probe->Intermediate Covalent_Adduct Covalently Labeled Protein Intermediate->Covalent_Adduct Chloride Elimination Chloride Cl- Intermediate->Chloride

Caption: Proposed mechanism of covalent protein labeling.

Hypothetical Target Identification Workflow

A typical workflow for identifying protein targets of this compound involves several key steps, from probe synthesis to data analysis. This workflow is designed to compare protein labeling in a cellular context between a treatment group and a control group.

G cluster_workflow Target Identification Workflow start Synthesize tagged probe (e.g., with alkyne handle) cell_culture Cell Culture start->cell_culture treatment Treat cells with tagged probe cell_culture->treatment control Treat cells with DMSO (control) cell_culture->control lysis Cell Lysis treatment->lysis control->lysis click_chemistry Click Chemistry with Biotin-Azide lysis->click_chemistry enrichment Streptavidin Affinity Purification click_chemistry->enrichment digestion On-bead Trypsin Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis (Protein ID and Quantification) ms_analysis->data_analysis

Caption: Experimental workflow for target identification.

Data Presentation

The following table represents hypothetical quantitative data from a proteomics experiment using an alkyne-tagged version of this compound. The data shows proteins that were significantly enriched in the probe-treated sample compared to the DMSO control.

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Probe/DMSO)p-valuePutative Function
P04035GAPDHGlyceraldehyde-3-phosphate dehydrogenase15.2<0.001Glycolysis, known to have reactive cysteines
P31946HSP90AA1Heat shock protein HSP 90-alpha8.7<0.005Chaperone, involved in protein folding
Q06830PRDX1Peroxiredoxin-112.5<0.001Redox regulation, contains a reactive cysteine
P10636-1HSPA8Heat shock cognate 71 kDa protein6.3<0.01Chaperone, ATPase activity
P62258PPIAPeptidyl-prolyl cis-trans isomerase A9.1<0.005Protein folding

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Tagged Probe

This protocol describes the synthesis of a derivative of this compound functionalized with a terminal alkyne for click chemistry.

Materials:

  • This compound

  • Propargylamine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 mmol) in DMF (10 mL).

  • Add propargylamine (1.2 mmol) and DIPEA (2 mmol).

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the alkyne-tagged probe.

Protocol 2: Cell Treatment and Lysis

Materials:

  • HEK293T cells (or other cell line of interest)

  • DMEM supplemented with 10% FBS

  • Alkyne-tagged probe

  • DMSO

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Plate HEK293T cells in 10 cm dishes and grow to 80-90% confluency.

  • For the treatment group, add the alkyne-tagged probe (final concentration of 10 µM) to the cell culture medium.

  • For the control group, add an equivalent volume of DMSO.

  • Incubate the cells for 2 hours at 37°C in a CO2 incubator.

  • Aspirate the medium and wash the cells twice with cold PBS.

  • Add 1 mL of cold lysis buffer to each dish and scrape the cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the proteome.

Protocol 3: Click Chemistry and Protein Enrichment

Materials:

  • Cell lysate

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Streptavidin agarose beads

Procedure:

  • To 1 mg of protein lysate, add biotin-azide (100 µM final concentration).

  • Add TCEP (1 mM final concentration).

  • Add TBTA (100 µM final concentration).

  • Add CuSO4 (1 mM final concentration) to initiate the click reaction.

  • Incubate at room temperature for 1 hour with gentle rotation.

  • Pre-wash streptavidin agarose beads with lysis buffer.

  • Add the pre-washed beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

  • Wash the beads three times with lysis buffer and twice with PBS to remove non-specifically bound proteins.

Protocol 4: On-Bead Digestion and Mass Spectrometry

Materials:

  • Streptavidin beads with enriched proteins

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Ammonium bicarbonate buffer (50 mM)

  • Formic acid

Procedure:

  • Resuspend the beads in 50 mM ammonium bicarbonate buffer.

  • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteines.

  • Add trypsin (1 µg) and incubate overnight at 37°C with shaking.

  • Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid to a final concentration of 0.1%.

  • Analyze the peptide mixture by LC-MS/MS.

Signaling Pathway Analysis

Based on the hypothetical target list, several of the identified proteins are involved in cellular stress response and protein folding pathways. This suggests that this compound might interact with proteins that are upregulated or have accessible nucleophilic residues under cellular stress conditions.

G cluster_pathway Potential Cellular Pathways Targeted Stress Cellular Stress (e.g., Oxidative, Heat) Protein_Misfolding Protein Misfolding Stress->Protein_Misfolding Redox_Imbalance Redox Imbalance Stress->Redox_Imbalance HSP90 HSP90 Protein_Misfolding->HSP90 HSPA8 HSPA8 Protein_Misfolding->HSPA8 PPIA PPIA Protein_Misfolding->PPIA Chaperone_Activity Chaperone-mediated Protein Folding HSP90->Chaperone_Activity HSPA8->Chaperone_Activity PPIA->Chaperone_Activity PRDX1 PRDX1 Redox_Imbalance->PRDX1 Detoxification Detoxification of Reactive Oxygen Species PRDX1->Detoxification GAPDH GAPDH Glycolysis Glycolysis GAPDH->Glycolysis

Application Notes and Protocols for the Development of Aromatase Inhibitors Based on 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel aromatase inhibitors derived from the scaffold 3-chloro-6-(1H-imidazol-1-yl)pyridazine. This document outlines the synthetic route, experimental protocols for biological evaluation, and a discussion of structure-activity relationships.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a clinically validated and effective strategy for the treatment of hormone-dependent breast cancer in postmenopausal women. The development of potent and selective aromatase inhibitors is an ongoing area of research. The pyridazine nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document focuses on the development of aromatase inhibitors based on a 3-amino-6-(1H-imidazol-1-yl)pyridazine core.

Synthetic Pathway

The proposed synthetic route to generate a library of 3-amino-6-(1H-imidazol-1-yl)pyridazine derivatives for screening as aromatase inhibitors is a two-step process commencing with the commercially available 3,6-dichloropyridazine.

Synthesis_Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine Step1_reagents Base, Solvent Heat 3,6-Dichloropyridazine->Step1_reagents Imidazole Imidazole Imidazole->Step1_reagents Intermediate This compound Step1_reagents->Intermediate Step2_reagents Base, Solvent Heat Intermediate->Step2_reagents Amine (R-NH2) Substituted Amine (R-NH2) Amine (R-NH2)->Step2_reagents Final_Product 3-(N-substituted-amino)-6-(1H-imidazol-1-yl)pyridazine Step2_reagents->Final_Product

Caption: Proposed two-step synthesis of 3-amino-6-(1H-imidazol-1-yl)pyridazine derivatives.

Step 1: Synthesis of this compound (Intermediate)

This step involves the nucleophilic substitution of one of the chlorine atoms of 3,6-dichloropyridazine with imidazole.

Protocol:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add imidazole (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-(N-substituted-amino)-6-(1H-imidazol-1-yl)pyridazine Derivatives (Final Products)

The intermediate is then subjected to a second nucleophilic aromatic substitution with a variety of primary or secondary amines to generate a library of compounds for screening.

Protocol:

  • In a sealed vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or dioxane.

  • Add the desired substituted amine (1.1-1.5 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture at 100-150 °C, potentially using microwave irradiation to accelerate the reaction. Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to obtain the pure final product.

Biological Evaluation

The synthesized compounds should be evaluated for their ability to inhibit aromatase activity using both in vitro and in vivo assays.

In Vitro Aromatase Inhibition Assays

Two primary in vitro methods are recommended for assessing the aromatase inhibitory potential of the synthesized compounds: a cell-free assay using human placental microsomes and a cell-based assay using aromatase-overexpressing breast cancer cells.

3.1.1 Cell-Free Aromatase Inhibition Assay using Human Placental Microsomes

This assay directly measures the enzymatic activity of aromatase in a cell-free system.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: Potassium phosphate buffer (pH 7.4).

    • Human placental microsomes (commercially available or prepared by differential centrifugation of placental tissue).

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

    • Substrate: [1β-³H]-Androstenedione.

    • Test compounds and a reference inhibitor (e.g., Letrozole).

  • Assay Procedure:

    • In a microcentrifuge tube, pre-incubate the human placental microsomes with various concentrations of the test compound or reference inhibitor in the assay buffer for 15 minutes at 37 °C.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system and [1β-³H]-androstenedione.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37 °C.

    • Stop the reaction by adding a quenching solvent (e.g., chloroform).

    • Extract the steroids with the organic solvent.

    • Remove the unreacted substrate by passing the aqueous layer through a dextran-coated charcoal suspension.

    • Measure the amount of tritiated water (³H₂O) formed in the aqueous phase using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2 Cell-Based Aromatase Inhibition Assay using MCF-7aro Cells

This assay measures the ability of a compound to inhibit aromatase activity within a cellular context, providing insights into cell permeability and metabolism.

Protocol:

  • Cell Culture:

    • Culture MCF-7aro cells (MCF-7 cells stably transfected with the human aromatase gene) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics.

  • Assay Procedure:

    • Seed the MCF-7aro cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with a phenol red-free medium containing charcoal-stripped FBS.

    • Treat the cells with various concentrations of the test compound or a reference inhibitor in the presence of a known concentration of testosterone (the substrate for aromatase).

    • Incubate for 24-48 hours.

    • Collect the cell culture medium.

  • Quantification of Estrogen:

    • Measure the concentration of estradiol in the collected medium using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis:

    • Calculate the percentage of inhibition of estrogen production for each concentration of the test compound.

    • Determine the IC₅₀ value as described for the cell-free assay.

In_Vitro_Workflow cluster_0 Cell-Free Assay cluster_1 Cell-Based Assay Microsomes Human Placental Microsomes Incubate_CF Incubate with Test Compound Microsomes->Incubate_CF React_CF Add Substrate & NADPH System Incubate_CF->React_CF Measure_CF Measure ³H₂O React_CF->Measure_CF IC50_Determination IC₅₀ Value Determination Measure_CF->IC50_Determination Cells MCF-7aro Cells Treat_CB Treat with Test Compound Cells->Treat_CB Incubate_CB Incubate with Testosterone Treat_CB->Incubate_CB Measure_CB Measure Estradiol (ELISA/RIA) Incubate_CB->Measure_CB Measure_CB->IC50_Determination Synthesized_Compounds Synthesized Pyridazine Derivatives Synthesized_Compounds->Incubate_CF Synthesized_Compounds->Treat_CB

Caption: Experimental workflow for in vitro evaluation of aromatase inhibitors.

In Vivo Aromatase Inhibition Assay

An in vivo model is crucial to assess the efficacy of the lead compounds in a physiological system. A commonly used model involves the use of pregnant mare's serum gonadotropin (PMSG)-treated female rats to induce high levels of ovarian aromatase activity.[1]

Protocol:

  • Animal Model:

    • Use immature female Sprague-Dawley rats.

    • Administer a single subcutaneous injection of PMSG to stimulate follicular development and induce ovarian aromatase activity.

  • Dosing and Sample Collection:

    • Orally administer the test compound or vehicle to the PMSG-treated rats at various doses.

    • After a specified time, euthanize the animals and collect the ovaries.

  • Aromatase Activity Measurement:

    • Prepare ovarian microsomes from the collected tissues.

    • Measure the aromatase activity in the ovarian microsomes using the cell-free assay protocol described in section 3.1.1.

  • Data Analysis:

    • Compare the ovarian aromatase activity in the treated groups to the vehicle control group to determine the percentage of inhibition in vivo.

Data Presentation and Structure-Activity Relationship (SAR)

Summarizing the biological data in a structured table is essential for discerning the structure-activity relationship of the synthesized compounds.

Table 1: Aromatase Inhibitory Activity of 3-(N-substituted-amino)-6-(1H-imidazol-1-yl)pyridazine Derivatives

Compound IDR (Substituent on Amino Group)In Vitro IC₅₀ (nmol/L)
MFT-279 2-Chlorobenzyl2.39[1]
Example 1BenzylData to be determined
Example 24-ChlorobenzylData to be determined
Example 34-MethoxybenzylData to be determined
Example 4PhenylData to be determined
Example 54-ChlorophenylData to be determined
Letrozole (Reference)Reference value

Note: The data for example compounds are hypothetical and need to be determined experimentally.

Structure-Activity Relationship Discussion:

The imidazole moiety is a key pharmacophore for many non-steroidal aromatase inhibitors, as one of its nitrogen atoms coordinates to the heme iron of the cytochrome P450 enzyme, thereby inhibiting its catalytic activity. The pyridazine ring serves as a rigid scaffold to position the imidazole and the N-substituted amino group in the active site.

Based on the potent activity of MFT-279 (IC₅₀ = 2.39 nmol/L), the following SAR can be hypothesized and should be explored by synthesizing and testing a library of analogs:

  • Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl group at the 3-amino position likely influence the binding affinity. Electron-withdrawing groups (e.g., chloro) or electron-donating groups (e.g., methoxy) at different positions (ortho, meta, para) on the phenyl ring should be investigated to probe the electronic and steric requirements of the binding pocket.

  • Nature of the Linker: The nature of the group connecting the pyridazine core to the substituted aryl ring is expected to be crucial. Replacing the benzylamine with other linkers, such as aniline derivatives, could provide insights into the optimal geometry for interaction with the active site.

  • Lipophilicity: The overall lipophilicity of the molecule will affect its pharmacokinetic properties, including absorption and distribution. Modifications to the N-substituent can be used to modulate this property.

SAR_Logic Core_Scaffold 3-Amino-6-(1H-imidazol-1-yl)pyridazine Scaffold Imidazole Imidazole Moiety (Heme Binding) Core_Scaffold->Imidazole Pyridazine Pyridazine Scaffold (Rigid Core) Core_Scaffold->Pyridazine N_Substituent N-Substituent (R) (Binding Pocket Interaction) Core_Scaffold->N_Substituent Aromatase_Inhibition Aromatase Inhibitory Activity (IC₅₀) Imidazole->Aromatase_Inhibition Pyridazine->Aromatase_Inhibition N_Substituent->Aromatase_Inhibition

Caption: Logical relationship of key structural features for aromatase inhibition.

Conclusion

The 3-amino-6-(1H-imidazol-1-yl)pyridazine scaffold represents a promising starting point for the development of novel and potent aromatase inhibitors. The synthetic and biological evaluation protocols outlined in these application notes provide a systematic approach for generating and screening a library of derivatives. A thorough investigation of the structure-activity relationship will be crucial for optimizing the potency and selectivity of these compounds, potentially leading to the discovery of new drug candidates for the treatment of hormone-dependent breast cancer.

References

Application Notes and Protocols for Evaluating 3-chloro-6-(1H-imidazol-1-yl)pyridazine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the efficacy of the compound 3-chloro-6-(1H-imidazol-1-yl)pyridazine. Based on its structural similarity to known aromatase inhibitors, the following protocols are designed to test its potential as an anti-cancer agent targeting hormone-dependent breast cancer.

Proposed Mechanism of Action: Aromatase Inhibition

The compound this compound shares structural motifs with known non-steroidal aromatase inhibitors such as anastrozole and letrozole.[1][2] Aromatase is a key enzyme in the biosynthesis of estrogen, converting androgens into estrogens.[3] In hormone-receptor-positive breast cancers, estrogen acts as a potent mitogen, driving tumor growth. By inhibiting aromatase, this compound is hypothesized to decrease estrogen levels, thereby suppressing the proliferation of estrogen-dependent cancer cells and inducing apoptosis.[4][5]

Relevant Cell Lines

To effectively evaluate the efficacy of an aromatase inhibitor, it is crucial to use appropriate cell models. The following human breast cancer cell lines are recommended:

Cell LineDescriptionKey Characteristics
MCF-7 Estrogen receptor-positive (ER+), progesterone receptor-positive (PR+) luminal A breast cancer cell line.Hormone-dependent growth, suitable for assessing the effects of estrogen deprivation.[6][7]
T-47D ER+, PR+ luminal A breast cancer cell line.Also exhibits hormone-dependent growth and is a well-established model for studying endocrine therapies.[7][8]
MCF-7aro MCF-7 cells stably transfected to overexpress aromatase.An ideal model for directly studying the effects of aromatase inhibitors on cell proliferation and downstream signaling.[5]
SK-BR-3 HER2-overexpressing breast cancer cell line.ER-negative, can be used as a negative control to assess off-target effects.[9]

Experimental Protocols

Cell Culture Protocols

a) MCF-7 and T-47D Cell Culture

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.[10][11] For experiments investigating estrogen-dependent effects, phenol red-free medium with charcoal-stripped FBS should be used to eliminate exogenous estrogens.

  • Passaging: When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA. Neutralize with complete growth medium and re-plate at a 1:3 to 1:5 split ratio.[10][12]

b) SK-BR-3 Cell Culture

  • Growth Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13]

  • Passaging: Follow standard procedures as for MCF-7 and T-47D, with a recommended split ratio of 1:2 to 1:4.[9][13]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., letrozole).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Aromatase Activity Assay (Tritiated Water-Release Assay)

This assay directly measures the enzymatic activity of aromatase in intact cells.

  • Procedure:

    • Culture MCF-7aro cells in 24-well plates to near confluency.

    • Pre-treat the cells with various concentrations of this compound or a positive control (letrozole) for 24 hours.

    • Add [1β-³H]-androstenedione to the medium and incubate for 4-6 hours.

    • Transfer the culture medium to a new tube and add an equal volume of 5% charcoal suspension to separate the tritiated water from the unmetabolized steroid.

    • Centrifuge and measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Determine the percentage of aromatase inhibition relative to the vehicle control and calculate the IC50 value.[14][15]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Aromatase inhibitors are expected to induce a G0/G1 arrest.[6][10]

Western Blot Analysis of Cell Cycle and Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.

  • Target Proteins:

    • Cell Cycle: Cyclin D1, CDK4, p21, p27

    • Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP

  • Procedure:

    • Treat cells with the test compound and prepare whole-cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.[16]

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[17][18]

  • Procedure:

    • Treat intact cells with this compound or vehicle.

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble aromatase in the supernatant by Western blotting or ELISA.

  • Data Interpretation: A shift in the melting temperature of aromatase in the presence of the compound indicates direct target engagement.[15][19]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cell Viability (IC50 Values in µM)

CompoundMCF-7 (48h)T-47D (48h)SK-BR-3 (48h)
This compound
Letrozole (Positive Control)

Table 2: Aromatase Inhibition (IC50 Values in µM)

CompoundMCF-7aro Cells
This compound
Letrozole (Positive Control)

Table 3: Apoptosis Analysis (% of Apoptotic Cells at IC50)

TreatmentEarly ApoptoticLate Apoptotic
Vehicle Control
This compound
Letrozole

Table 4: Cell Cycle Analysis (% of Cells in G0/G1 Phase at IC50)

Treatment (48h)% G0/G1 Phase
Vehicle Control
This compound
Letrozole

Visualizations

Aromatase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Breast Cancer Cell Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogen Estrogen (e.g., Estradiol) Aromatase->Estrogen ER Estrogen Receptor (ERα) Estrogen->ER ER_dimer ER Dimerization & Nuclear Translocation ER->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Proliferation_Proteins Proliferation Proteins (e.g., Cyclin D1) Gene_Transcription->Proliferation_Proteins Cell_Proliferation Cell Proliferation Proliferation_Proteins->Cell_Proliferation Compound This compound Compound->Aromatase

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (MCF-7, T-47D, MCF-7aro, SK-BR-3) start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay aromatase_assay Aromatase Activity Assay viability_assay->aromatase_assay Determine IC50 apoptosis_assay Apoptosis Assay (Annexin V/PI) aromatase_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) apoptosis_assay->cell_cycle_assay western_blot Western Blot Analysis cell_cycle_assay->western_blot target_engagement Target Engagement Assay (CETSA) western_blot->target_engagement end Efficacy Evaluation target_engagement->end

Caption: Overall experimental workflow for efficacy evaluation.

Downstream_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway ER_activation Estrogen-ER Binding PI3K PI3K ER_activation->PI3K Ras Ras ER_activation->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis (Bcl-2) Akt->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression (Cyclin D1, CDK4) mTOR->Cell_Cycle_Progression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Cycle_Progression Compound Aromatase Inhibition Compound->ER_activation

Caption: Downstream signaling pathways affected by aromatase inhibition.

References

Application Notes and Protocols for In Vivo Testing of Novel Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific in vivo animal model data for 3-chloro-6-(1H-imidazol-1-yl)pyridazine has been published in peer-reviewed literature. The following application notes and protocols are a synthesis of methodologies used for structurally related pyridazine and imidazopyridazine compounds. These should serve as a comprehensive guide for researchers and drug development professionals to design and conduct in vivo studies for novel compounds within this chemical class.

I. Introduction

The pyridazine core is a key pharmacophore in a variety of biologically active compounds. Its derivatives have shown promise in diverse therapeutic areas, including oncology, inflammation, and neuroscience. The in vivo evaluation of novel pyridazine compounds is a critical step in the preclinical drug development process to assess their efficacy, pharmacokinetic profiles, and safety. This document provides detailed protocols and data presentation guidelines for the in vivo testing of pyridazine derivatives, using examples from published studies on analogous compounds.

II. In Vivo Efficacy Models

The choice of an in vivo model is dictated by the therapeutic target of the investigational compound. Below are protocols for common animal models used to test pyridazine derivatives.

A. Rodent Models of Cancer

1. DMBA-Induced Mammary Carcinoma Model in Rats

This model is frequently used for studying hormone-dependent breast cancer.

  • Protocol:

    • Animal Selection: Use female Sprague-Dawley rats, 45-55 days old.[1][2][3]

    • Tumor Induction: Administer a single dose of 7,12-dimethylbenz(a)anthracene (DMBA) at 80 mg/kg body weight via oral gavage or subcutaneous injection into the mammary fat pad.[1][4] The DMBA should be dissolved in a suitable vehicle like corn oil.[1]

    • Tumor Monitoring: Palpate the mammary glands weekly to monitor for tumor development, which typically begins 5-8 weeks post-DMBA administration.[3][4]

    • Treatment: Once tumors reach a palpable size (e.g., >100 mm³), randomize the animals into vehicle control and treatment groups.

    • Dosing: Administer the test pyridazine compound and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

    • Data Collection: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.[5]

    • Endpoint: Euthanize the animals when tumors in the control group reach the predetermined size limit. Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).[5]

  • Data Presentation:

GroupDose (mg/kg, p.o., q.d.)Number of AnimalsMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control010152 ± 251250 ± 180-+5.2
Pyridazine Compound A1010148 ± 30650 ± 11048+2.1
Pyridazine Compound A3010155 ± 28320 ± 9574.4-1.5
B. Rodent Models of Inflammation and Autoimmune Disease

1. Adjuvant-Induced Arthritis (AIA) in Rats

This model is widely used for preclinical testing of anti-arthritic and anti-inflammatory agents.[6]

  • Protocol:

    • Animal Selection: Use male Lewis or Dark Agouti rats.

    • Arthritis Induction: Inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis subcutaneously at the base of the tail.[7][8][9]

    • Disease Monitoring: Monitor animals daily for signs of arthritis, which typically appear around day 11-14 post-induction.[9] Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).

    • Treatment Paradigms:

      • Prophylactic: Begin dosing on day 0 and continue until necropsy (e.g., day 14).[6]

      • Therapeutic: Begin dosing on day 8, when arthritis is established, and continue for 7-11 days.[6]

    • Dosing: Administer the test pyridazine compound and vehicle control as required.

    • Data Collection: Measure paw volume or ankle diameter using a plethysmometer or calipers every other day.[6] Monitor body weight.

    • Endpoint: At the end of the study, collect paws for histological analysis and blood for cytokine profiling.

  • Data Presentation:

GroupDose (mg/kg, p.o., b.i.d.)Number of AnimalsMean Arthritis Score (Day 21)Mean Paw Volume (mL, Day 21)Inhibition of Paw Swelling (%)
Vehicle Control0812.5 ± 1.52.8 ± 0.3-
Pyridazine Compound B586.2 ± 1.11.7 ± 0.239.3
Pyridazine Compound B1082.1 ± 0.81.2 ± 0.157.1

III. In Vivo Behavioral Models

A. Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents

The EPM test is used to assess the anxiolytic or anxiogenic effects of pharmacological agents.[10][11]

  • Protocol:

    • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11][12]

    • Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.[11][13]

    • Dosing: Administer the test compound or vehicle at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[12][14]

    • Data Collection: Record the session using a video camera.[14] Analyze the time spent in the open and closed arms, and the number of entries into each arm using a video-tracking system.[14]

    • Cleaning: Clean the maze with 70% ethanol between trials to remove olfactory cues.[13][14]

  • Data Presentation:

GroupDose (mg/kg, i.p.)Number of AnimalsTime in Open Arms (s)Open Arm EntriesTotal Distance Traveled (cm)
Vehicle Control01235 ± 58 ± 21500 ± 200
Pyridazine Compound C11275 ± 815 ± 31550 ± 180
Pyridazine Compound C312110 ± 1222 ± 41600 ± 210

IV. Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[15][16][17]

  • Protocol:

    • Animal Selection: Use mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

    • Formulation: Formulate the test compound in a suitable vehicle for the intended route of administration.

    • Dosing: Administer the compound via intravenous (IV) and oral (PO) routes to different groups of animals to determine bioavailability.

    • Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[5][15] Blood can be collected via submandibular or retro-orbital bleeding.[5][15]

    • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

    • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability (F%) using non-compartmental analysis.[5]

  • Data Presentation:

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)F (%)
IV212500.0818002.5-
PO108500.536003.140

V. Visualizations

experimental_workflow cluster_efficacy Efficacy Study cluster_pk Pharmacokinetic Study A Animal Model Induction (e.g., DMBA or CFA) B Tumor/Arthritis Development A->B C Randomization B->C D Dosing: Vehicle vs. Pyridazine Compound C->D E Data Collection: Tumor/Paw Volume, Body Weight D->E F Endpoint & Tissue Collection E->F G Dosing (IV & PO) H Serial Blood Sampling G->H I Plasma Preparation H->I J LC-MS/MS Analysis I->J K PK Parameter Calculation J->K

Caption: Generalized workflow for in vivo efficacy and pharmacokinetic studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyridazine Pyridazine Compound Pyridazine->MEK Inhibition

Caption: Hypothetical signaling pathway (MAPK) inhibited by a pyridazine compound.

References

Formulation of 3-chloro-6-(1H-imidazol-1-yl)pyridazine for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and biological evaluation of 3-chloro-6-(1H-imidazol-1-yl)pyridazine. Based on recent advancements in the understanding of closely related pyridazine derivatives, the primary mechanism of action for this compound is proposed to be the activation of the STIMULATOR of INTERFERON GENES (STING) pathway, a critical component of the innate immune system with significant therapeutic potential in oncology.

Disclaimer: The biological data and protocols detailed below are primarily based on a structurally similar analog, a 3-(fluoro-imidazolyl)pyridazine derivative (Compound A4), as reported in recent literature[1][2]. While this compound is expected to exhibit a similar biological activity profile, specific quantitative values and optimal formulation parameters may vary. Experimental validation for the chloro-derivative is highly recommended.

Physicochemical Properties and Formulation

A critical first step in utilizing this compound for biological studies is the development of a suitable formulation that ensures solubility and stability.

Solubility: Due to the heterocyclic nature of the pyridazine and imidazole rings, this compound is anticipated to have poor aqueous solubility. Therefore, the use of organic solvents for stock solutions is necessary.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of small molecules for in vitro assays.

  • Ethanol: Can be used as an alternative or in combination with other solvents.

Stability: The stability of the compound in solution is crucial for obtaining reproducible experimental results. It is recommended to prepare fresh dilutions from the stock solution for each experiment. Long-term storage of diluted aqueous solutions is not advised. Stock solutions in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C.

General Protocol for Preparation of Stock Solution (for in vitro studies):

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in 100% anhydrous DMSO to a final concentration of 10 mM.

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Formulation for in vivo Studies: For systemic administration in animal models, a formulation that is biocompatible and maintains the compound in solution is required. The following is a general guideline based on formulations used for similar small molecule STING agonists.

Vehicle Composition (Example):

  • 5% DMSO (to initially dissolve the compound)

  • 40% PEG300 (polyethylene glycol 300)

  • 5% Tween 80

  • 50% Saline

Protocol for in vivo Formulation Preparation:

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 and Tween 80 to the DMSO solution and mix thoroughly.

  • Add saline to the mixture in a stepwise manner while continuously vortexing to prevent precipitation.

  • The final solution should be clear and suitable for intravenous or intraperitoneal injection. The final concentration of the compound should be adjusted based on the desired dosage.

Biological Activity: STING Agonism

The primary biological target of this compound is hypothesized to be the STING protein. Activation of STING leads to a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulates an anti-tumor immune response.

Quantitative Data

The following table summarizes the in vitro activity of a closely related fluoro-analog, Compound A4, a potent STING agonist.

CompoundTargetCell LineAssay TypeEC50 (µM)Reference
Compound A4 Human STINGTHP-1IRF Reporter Assay0.06[2]
Compound A4 Mouse STINGRAW 264.7Luciferase Reporter Assay14.15[2]

Experimental Protocols

In Vitro STING Activation Assay

This protocol describes how to assess the activation of the STING pathway in human monocytic THP-1 cells, which endogenously express STING. Reporter cell lines, such as THP-1-Dual™ cells that express a secreted luciferase under the control of an IRF-inducible promoter, are commonly used.

Materials:

  • THP-1-Dual™ Reporter Cells

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics (e.g., Zeocin®, Blasticidin)

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., 2'3'-cGAMP)

  • 96-well plates (white, clear bottom for cell culture)

  • Luciferase detection reagent

Protocol:

  • Seed THP-1-Dual™ cells into a 96-well plate at a density of 1 x 10^5 cells/well in 180 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. The final DMSO concentration should be kept below 0.5%.

  • Add 20 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, collect a sample of the cell supernatant.

  • Measure the luciferase activity in the supernatant according to the manufacturer's instructions for the luciferase detection reagent.

  • Calculate the EC50 value by plotting the luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a syngeneic mouse melanoma model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16.F10 melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Culture B16.F10 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.

  • Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.

  • Administer this compound systemically (e.g., via intravenous or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle only.

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or immune cell profiling by flow cytometry).

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING activates TBK1_p p-TBK1 IRF3_p p-IRF3 (dimer) TBK1_p->IRF3_p phosphorylates IFNB IFN-β gene IRF3_p->IFNB translocates and induces transcription Cytokines Pro-inflammatory Cytokine genes IRF3_p->Cytokines STING->TBK1_p recruits and activates

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow_In_Vivo cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis B16F10_culture Culture B16.F10 Melanoma Cells Implantation Subcutaneous Implantation in C57BL/6 Mice B16F10_culture->Implantation Tumor_growth Tumor Growth Monitoring Implantation->Tumor_growth Randomization Randomization into Treatment Groups Tumor_growth->Randomization Dosing Systemic Administration of This compound or Vehicle Randomization->Dosing Monitoring Continued Monitoring of Tumor Volume and Body Weight Dosing->Monitoring Euthanasia Euthanasia and Tumor Excision Monitoring->Euthanasia Analysis Tumor Weight Measurement, Histology, Flow Cytometry Euthanasia->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 3-chloro-6-(1H-imidazol-1-yl)pyridazine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Yield of the Desired Product

  • Question: My Suzuki-Miyaura reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

  • Answer: Low or no product formation is a frequent challenge with electron-deficient heteroaryl chlorides like this compound. The strong Carbon-Chlorine (C-Cl) bond makes the initial oxidative addition step of the catalytic cycle difficult.[1] A systematic evaluation of each reaction component is crucial for troubleshooting.

    • Potential Cause: Inactive Catalyst System. Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to cleave the C-Cl bond efficiently.[1]

      • Solution: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are highly effective for coupling heteroaryl chlorides.[1] N-heterocyclic carbene (NHC) ligands also provide a powerful alternative.[2] Consider using palladium precatalysts that readily form the active Pd(0) species.[3]

    • Potential Cause: Ineffective Base. The base plays a critical role in the transmetalation step by activating the boronic acid.[1][4] The choice of base can significantly impact the reaction outcome.

      • Solution: Screen a variety of bases. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][4][5]

    • Potential Cause: Insufficient Reaction Temperature. The oxidative addition to a C-Cl bond often requires higher temperatures.

      • Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be an effective method to achieve the necessary temperature and reduce reaction times.[6]

    • Potential Cause: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen.[1] Additionally, the imidazole nitrogen in the starting material can potentially coordinate to the palladium center, inhibiting its catalytic activity.

      • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. If catalyst inhibition by the substrate is suspected, a higher catalyst loading or the use of ligands that form more stable and active complexes may be beneficial.

Issue 2: Significant Formation of Side Products

  • Question: My reaction is producing the desired product, but I'm also observing significant amounts of homocoupled biaryl from my boronic acid and/or protodeboronation of my starting material. How can I minimize these side reactions?

  • Answer: Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with hydrogen) are common side reactions in Suzuki couplings.[3]

    • Potential Cause: Homocoupling. This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or exposure to air.[3][7]

      • Solution:

        • Thoroughly Degas: Deoxygenate the reaction mixture by bubbling an inert gas (e.g., Argon) through the solvent before adding the catalyst.[7]

        • Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are optimal for the rapid reduction of a Pd(II) precatalyst.[7]

        • Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can minimize its homocoupling.

    • Potential Cause: Protodeboronation. The C-B bond of the boronic acid can be cleaved by proton sources, such as water, especially under basic conditions and at elevated temperatures. Heteroaryl boronic acids can be particularly susceptible to this.[3]

      • Solution:

        • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

        • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, instead of the corresponding boronic acids.

        • Optimize Base: A careful selection of the base can sometimes reduce the rate of protodeboronation.

Frequently Asked Questions (FAQs)

  • Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

    • A1: While there is no single "best" combination for all substrates, for challenging heteroaryl chlorides, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. Good starting points include XPhos Pd G2 or SPhos Pd G2 precatalysts. These ligands facilitate the difficult oxidative addition step.[3][8]

  • Q2: Which base should I choose?

    • A2: The choice of base is critical. For this substrate, it is advisable to start with a moderately strong base like K₂CO₃ or a stronger base like K₃PO₄.[5] The solubility of the base is also important; using a solvent system that can dissolve both the organic reactants and the inorganic base is key.

  • Q3: What solvent system is optimal?

    • A3: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrate and the inorganic base.[9] Common solvent systems include 1,4-dioxane/water, DMF/water, or toluene/ethanol/water.[9][10][11] The optimal ratio will need to be determined experimentally.

  • Q4: How critical is it to exclude air and moisture from the reaction?

    • A4: It is highly critical. The active Pd(0) catalyst is readily oxidized by air, leading to deactivation.[1] While the Suzuki reaction can tolerate some water (and it is often part of the solvent system), excessive water can promote protodeboronation of the boronic acid. Therefore, using degassed solvents and maintaining an inert atmosphere is essential for reproducibility and high yields.

Optimized Reaction Conditions for Suzuki Coupling of Heteroaryl Chlorides

The following table summarizes typical conditions that have been successful for the Suzuki coupling of various heteroaryl chlorides and can serve as a starting point for optimizing the reaction of this compound.

ParameterRecommended ConditionsRationale & Remarks
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G2)Precatalysts are often preferred for their air stability and ease of use.[3]
Ligand Buchwald ligands (XPhos, SPhos), NHC ligands (e.g., IPr)Bulky, electron-rich ligands are essential for activating the C-Cl bond.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases are often required for challenging couplings.[1][4]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, DME/EtOH/H₂OA biphasic system helps dissolve both organic and inorganic reagents.[9][10][12]
Temperature 80 - 120 °CHigher temperatures are generally needed to facilitate oxidative addition.[1]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

General Experimental Protocol

This protocol provides a general methodology for the Suzuki coupling of this compound with an arylboronic acid.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water.

  • Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of this compound.

Suzuki_Workflow start Start: Suzuki Coupling Reaction check_yield Reaction Complete? Monitor by TLC/LC-MS start->check_yield success High Yield Proceed to Work-up check_yield->success Yes troubleshoot Low/No Yield or Side Products check_yield->troubleshoot No cause1 Check Catalyst/Ligand (e.g., Pd(PPh3)4) troubleshoot->cause1 cause2 Check Base (e.g., Na2CO3) troubleshoot->cause2 cause3 Check Temperature (e.g., < 80 °C) troubleshoot->cause3 cause4 Check Atmosphere troubleshoot->cause4 solution1 Switch to Buchwald/NHC Ligand (e.g., XPhos Pd G2) cause1->solution1 solution2 Use Stronger Base (K3PO4, Cs2CO3) cause2->solution2 solution3 Increase Temperature (80-120 °C) cause3->solution3 solution4 Ensure Inert Conditions (Degas Solvents) cause4->solution4

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

Suzuki_Components cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide This compound Catalyst Pd Catalyst + Ligand ArylHalide->Catalyst BoronicAcid Ar'-B(OH)2 Base Base (e.g., K3PO4) BoronicAcid->Base Product Desired Product Ar-Ar' Catalyst->Product Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product Heat Heat (80-120 °C) Heat->Product

References

Technical Support Center: Synthesis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the starting material, 3,6-dichloropyridazine, with imidazole in the presence of a base. The imidazole acts as a nucleophile, displacing one of the chlorine atoms on the pyridazine ring.

Q2: What is the primary challenge in this synthesis?

The main challenge is controlling the selectivity of the reaction to favor the formation of the desired mono-substituted product, this compound, over the di-substituted byproduct, 3,6-di(1H-imidazol-1-yl)pyridazine. Due to the reactivity of the second chlorine atom, the reaction can proceed to substitute both positions.

Q3: What are the key reaction parameters to control for a successful synthesis?

The key parameters to control are:

  • Stoichiometry of Reactants: The molar ratio of imidazole to 3,6-dichloropyridazine is critical.

  • Reaction Temperature: Temperature influences the rate of both the first and second substitution.

  • Reaction Time: Longer reaction times can lead to an increase in the di-substituted product.

  • Choice of Base and Solvent: The nature of the base and solvent can affect the nucleophilicity of imidazole and the solubility of the reactants and products.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (3,6-dichloropyridazine), you can observe the consumption of the starting material and the appearance of new spots corresponding to the mono- and di-substituted products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficient reaction temperature. 3. Ineffective base.1. Ensure the purity and reactivity of 3,6-dichloropyridazine and imidazole. 2. Gradually increase the reaction temperature, monitoring by TLC. For similar reactions, temperatures can range from room temperature to reflux. 3. Use a stronger base or ensure the base is anhydrous if required. Common bases include potassium carbonate, sodium hydride, or triethylamine.
Formation of a Large Amount of Di-substituted Product 1. High molar ratio of imidazole to 3,6-dichloropyridazine. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a 1:1 or slightly less than 1:1 molar ratio of imidazole to 3,6-dichloropyridazine. 2. Perform the reaction at a lower temperature to favor the mono-substitution. 3. Monitor the reaction closely by TLC and quench it once the starting material is consumed or the desired product is maximized.
Difficulty in Purifying the Product 1. Similar polarities of the mono-substituted product, di-substituted product, and remaining starting material. 2. Co-crystallization of products.1. Utilize column chromatography with a carefully selected solvent system (e.g., gradients of ethyl acetate in hexanes) to separate the components. 2. If purification by recrystallization is attempted, try different solvent systems. It may be necessary to perform a chromatographic separation first.
Inconsistent Yields 1. Variability in reaction conditions. 2. Presence of moisture in reactants or solvent.1. Maintain strict control over reaction parameters such as temperature, time, and stoichiometry. 2. Use anhydrous solvents and ensure reactants are dry, especially when using moisture-sensitive bases like sodium hydride.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on analogous syntheses of similar pyridazine derivatives. Optimization may be required.

Materials:

  • 3,6-dichloropyridazine

  • Imidazole

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) (or another suitable polar aprotic solvent)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add imidazole (0.9-1.0 eq) and potassium carbonate (1.5-2.0 eq).

  • Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired mono-substituted product from unreacted starting material and the di-substituted byproduct.

  • Characterize the purified product by NMR, mass spectrometry, and melting point determination.

Data Presentation

Table 1: Troubleshooting Reaction Conditions
Parameter Condition to Favor Mono-substitution Condition that may lead to Di-substitution
Imidazole:3,6-dichloropyridazine Molar Ratio ≤ 1:1> 1:1
Temperature Lower temperatures (e.g., 50-70 °C)Higher temperatures (e.g., > 80 °C or reflux)
Reaction Time Shorter, carefully monitoredLonger, extended heating

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Desired Product check_reagents Verify Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_base Evaluate Base Strength and Stoichiometry start->check_base purification_issue Investigate Purification Step for Product Loss check_reagents->purification_issue optimize_temp Incrementally Increase Temperature check_conditions->optimize_temp optimize_time Monitor Reaction and Adjust Time check_conditions->optimize_time change_base Use a Stronger or Anhydrous Base check_base->change_base end_good Improved Yield optimize_temp->end_good optimize_time->end_good change_base->end_good purification_issue->end_good

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of the Synthesis

synthesis_pathway start_material 3,6-Dichloropyridazine mono_product This compound (Desired Product) start_material->mono_product + Imidazole, Base imidazole Imidazole (Nucleophile) di_product 3,6-di(1H-imidazol-1-yl)pyridazine (Side Product) base Base (e.g., K2CO3) mono_product->di_product + Imidazole, Base (competing reaction)

Caption: Reaction pathway for the synthesis of this compound.

Technical Support Center: Optimizing the Synthesis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-chloro-6-(1H-imidazol-1-yl)pyridazine reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution of 3,6-dichloropyridazine with imidazole.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended, focusing on the following key areas:

  • Incomplete Deprotonation of Imidazole: Imidazole needs to be deprotonated to act as an effective nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the imidazolide anion will be low, leading to a slow or incomplete reaction.

  • Reaction Conditions: Temperature and reaction time are critical. The reaction may require heating to overcome the activation energy for the nucleophilic aromatic substitution. However, excessively high temperatures can lead to byproduct formation.

  • Purity of Reagents and Solvent: Impurities in the starting materials (3,6-dichloropyridazine and imidazole) or solvent can interfere with the reaction. Water in the solvent can be particularly problematic as it can react with the base and affect the nucleophilicity of the imidazole.

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial and can significantly impact the reaction rate and yield.

Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern is the disubstitution of 3,6-dichloropyridazine to form 3,6-di(1H-imidazol-1-yl)pyridazine. Another possibility is the formation of quaternary imidazolium salts if there are reactive alkylating agents present, though this is less common in this specific reaction.

To minimize the formation of the disubstituted product:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of 3,6-dichloropyridazine (e.g., 1.1 to 1.2 equivalents) relative to imidazole can favor monosubstitution.

  • Slow Addition of Imidazole: Adding the imidazole solution dropwise to the reaction mixture can help maintain a low concentration of the nucleophile, reducing the likelihood of a second substitution.

  • Lower Reaction Temperature: If the reaction is proceeding too quickly and forming the disubstituted product, lowering the reaction temperature may improve selectivity for the desired monosubstituted product.

Q3: The reaction is not going to completion, even after an extended period. What can I do?

A3: An incomplete reaction is often due to insufficient reactivity. Consider the following adjustments:

  • Increase Reaction Temperature: Many nucleophilic aromatic substitutions require heating to proceed at a reasonable rate. Microwave irradiation can also be a highly effective method for accelerating the reaction.[1]

  • Stronger Base/Anhydrous Conditions: Ensure complete deprotonation of imidazole by using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help to dissolve the reactants and facilitate the reaction.

  • Phase Transfer Catalyst: In some cases, a phase transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate, particularly when using solid-liquid phase conditions (e.g., potassium carbonate in acetonitrile).[2]

Q4: I am having difficulty purifying the final product. What are some effective purification strategies?

A4: Purification of pyridazine derivatives can be challenging. Common techniques include:

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. Due to the basic nature of the imidazole and pyridazine rings, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound from 3,6-dichloropyridazine and imidazole?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The key steps are:

  • Deprotonation of Imidazole: A base removes the proton from the N-H of imidazole to form the more nucleophilic imidazolide anion.

  • Nucleophilic Attack: The imidazolide anion attacks one of the electron-deficient carbon atoms bearing a chlorine atom on the 3,6-dichloropyridazine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of a chloride ion, yielding the final product, this compound.

Q2: Which bases are most effective for this reaction?

A2: The choice of base depends on the desired reactivity and the solvent used.

  • Strong Bases: For ensuring complete deprotonation of imidazole, strong bases like sodium hydride (NaH) are very effective, typically used in anhydrous aprotic solvents like DMF or THF.

  • Weaker Inorganic Bases: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be easier to handle. Cs₂CO₃ is frequently reported to be highly effective in similar reactions.[2]

Q3: What is the optimal solvent for this reaction?

A3: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile too strongly. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

Q4: Can microwave heating be used to improve the reaction?

A4: Yes, microwave irradiation is an excellent technique for accelerating this type of reaction. It can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields.[1]

Data Presentation

The following table summarizes the effect of different bases and the use of a phase transfer catalyst on the yield of a similar reaction: the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with butylamine. This data illustrates the potential impact of these variables on the yield of your reaction.

Table 1: Effect of Base and Phase Transfer Catalyst on the Yield of an Analogous Amination Reaction [2]

EntryBase (1.0 equiv.)Phase Transfer Catalyst (10 mol%)Yield (%)
1NoneNone44
2CsFNone~50
3KFNone~50
4CsFBnNEt₃Cl94

Data adapted from a study on the amination of a substituted pyridazine, which presents similar reactivity challenges.[2]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for similar nucleophilic aromatic substitutions on 3,6-dichloropyridazine and may require optimization for your specific setup.

Representative Protocol: Synthesis of this compound

  • Reaction Setup:

    • To a solution of imidazole (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of 3,6-dichloropyridazine:

    • Add a solution of 3,6-dichloropyridazine (1.0-1.2 equiv.) in anhydrous DMF dropwise to the stirred suspension of the imidazolide anion at room temperature.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Isolation and Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide + Base Base Base (e.g., NaH) BaseH Protonated Base Base->BaseH + H+ Meisenheimer Meisenheimer Complex Imidazolide->Meisenheimer + 3,6-Dichloropyridazine Dichloropyridazine 3,6-Dichloropyridazine Product This compound Meisenheimer->Product - Cl- Chloride Chloride Ion

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Purity of Reagents and Solvent Start->Check_Reagents Check_Base Evaluate Base and Stoichiometry Start->Check_Base Check_Temp_Time Optimize Temperature and Time Start->Check_Temp_Time Check_Side_Reactions Analyze for Byproducts Start->Check_Side_Reactions Stronger_Base Use Stronger Base (e.g., NaH) Check_Base->Stronger_Base Incomplete Deprotonation? Increase_Temp Increase Temperature or Use Microwave Check_Temp_Time->Increase_Temp Slow Reaction? Adjust_Stoichiometry Adjust Stoichiometry / Slow Addition Check_Side_Reactions->Adjust_Stoichiometry Disubstitution Observed? Successful_Reaction Improved Yield Stronger_Base->Successful_Reaction Increase_Temp->Successful_Reaction Adjust_Stoichiometry->Successful_Reaction

Caption: Troubleshooting workflow for low yield in the synthesis reaction.

References

Technical Support Center: Overcoming Solubility Issues of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 3-chloro-6-(1H-imidazol-1-yl)pyridazine during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?

A1: The limited aqueous solubility of this compound is a common challenge. The recommended initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for the initial stock solution. If precipitation occurs upon dilution, further optimization using co-solvents or pH adjustment will be necessary.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The solubility of this compound is primarily governed by its chemical structure, which includes a basic pyridazine ring and an imidazole moiety. The presence of these nitrogen-containing rings suggests that the compound's solubility will be highly dependent on the pH of the solution. At lower pH values, these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form.

Q3: Which organic co-solvents are suitable for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, polar aprotic solvents are generally effective. Recommended co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

It is crucial to ensure that the final concentration of the organic co-solvent in your experimental system is low enough to not affect the biological assay.[1]

Q4: How can I use pH adjustment to improve the solubility of this compound?

A4: this compound is a basic compound due to the nitrogen atoms in the pyridazine and imidazole rings. Therefore, its aqueous solubility can be significantly increased by lowering the pH of the solvent.[2] By preparing your buffer at a pH below the pKa of the compound, you can ensure it exists in its more soluble, protonated form. A good starting point is to test buffers with pH values ranging from 4 to 6.

Q5: I'm still observing precipitation even after using a co-solvent and adjusting the pH. What other techniques can I try?

A5: If conventional methods are insufficient, you can explore the use of solubilizing excipients. Cyclodextrins, for instance, are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[1] Another approach is the use of surfactants, which can form micelles that encapsulate the compound.[1][3] However, it is important to verify the compatibility of these excipients with your specific experimental setup.

Troubleshooting Guides

Guide 1: Initial Dissolution and Stock Solution Preparation

This guide provides a step-by-step protocol for preparing a stock solution of this compound.

Objective: To prepare a clear, concentrated stock solution for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Protocol:

  • Determine the required mass: Calculate the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is 180.6 g/mol .[4][5]

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of DMSO to the tube.

  • Solubilize: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but be cautious of potential compound degradation.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Guide 2: Optimizing Solubility in Aqueous Buffers

This guide outlines a systematic approach to improving the solubility of this compound in your final assay buffer.

Objective: To determine the optimal conditions (co-solvent concentration and pH) to maintain the compound in solution in an aqueous environment.

Materials:

  • Concentrated stock solution of this compound in DMSO.

  • Aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Additional co-solvents (e.g., ethanol).

  • 96-well plate.

  • Plate reader for turbidity measurement (optional).

Protocol:

  • Prepare serial dilutions: In a 96-well plate, prepare serial dilutions of your DMSO stock solution into your primary aqueous buffer (e.g., PBS pH 7.4).

  • Visual inspection: Visually inspect the wells for any signs of precipitation.

  • pH screening: Repeat the dilution series in buffers of different pH values (e.g., pH 4.0, 5.0, 6.0). Observe if solubility improves at lower pH.

  • Co-solvent screening: If precipitation persists, prepare your aqueous buffers with a small percentage of a co-solvent (e.g., 1-5% ethanol) and repeat the dilution experiment.

  • Quantitative analysis (optional): If available, use a nephelometer or a plate reader capable of measuring light scattering to quantify the amount of precipitation at different conditions.

Data Presentation

The following table provides a hypothetical summary of the expected solubility behavior of this compound under different conditions. Note: These are illustrative values and actual experimental results may vary.

Solvent SystempHCo-solventExpected Solubility (µg/mL)Observations
Phosphate Buffered Saline7.4None< 1Likely to precipitate at concentrations relevant for many biological assays.
Acetate Buffer5.0None10 - 50Improved solubility due to protonation of the basic nitrogen centers.
Acetate Buffer4.0None> 100Further improvement in solubility at a more acidic pH.
Phosphate Buffered Saline7.45% DMSO5 - 10DMSO as a co-solvent provides a modest increase in solubility.
Acetate Buffer5.05% DMSO50 - 150The combination of lower pH and a co-solvent shows a synergistic effect.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol describes a standard method to determine the thermodynamic equilibrium solubility of this compound.

Objective: To accurately measure the saturation solubility of the compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, buffer of a specific pH)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Prepare a supersaturated solution: Add an excess amount of this compound powder to a known volume of the solvent in a glass vial. Ensure there is undissolved solid material at the bottom.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilute Dilute Stock into Aqueous Buffer stock_solution->dilute precipitate_check Precipitation Observed? dilute->precipitate_check failure Further Formulation Development Needed dilute->failure If precipitation persists ph_adjustment pH Adjustment: Use Acidic Buffer (pH 4-6) precipitate_check->ph_adjustment Yes success Success: Compound Solubilized precipitate_check->success No ph_adjustment->dilute cosolvent Add Co-solvent (e.g., 1-5% Ethanol) ph_adjustment->cosolvent cosolvent->dilute excipients Consider Solubilizing Excipients (e.g., Cyclodextrins) cosolvent->excipients excipients->dilute G pH-Dependent Solubility of a Basic Compound cluster_0 Decreasing pH cluster_1 Compound State & Solubility low_ph Low pH (Acidic) protonated Protonated Form (Salt) Higher Solubility low_ph->protonated Favors neutral_ph Neutral pH neutral Neutral Form Lower Solubility neutral_ph->neutral high_ph High pH (Basic) high_ph->neutral Favors

References

Technical Support Center: Functionalization of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other challenges encountered during the functionalization of 3-chloro-6-(1H-imidazol-1-yl)pyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for functionalizing the C3 position of this compound?

The chlorine atom at the C3 position is the most common site for functionalization. The primary methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][2] Nucleophilic Aromatic Substitution (SNAr) is also a viable pathway, particularly with strong nucleophiles, as the pyridazine ring is electron-deficient.[3]

Q2: How does the electronic nature of the pyridazine and imidazole rings affect the reactivity of the C-Cl bond?

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic nature facilitates both the oxidative addition step in palladium-catalyzed cycles and makes the C-Cl bond susceptible to nucleophilic attack.[4][5] However, the nitrogen atoms, particularly the one in the pyridine ring, can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[6] This makes the choice of ligand critical for a successful reaction.

Q3: What are the most common classes of side reactions to expect during cross-coupling reactions?

The most frequently encountered side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.

  • Protodeboronation: In Suzuki couplings, this is the cleavage of the C-B bond of the boronic acid reagent, which is then replaced by a hydrogen atom.[6] This is often promoted by high temperatures and certain bases.[7]

  • Homocoupling: The self-coupling of the boronic acid or organometallic reagent to form a dimer.[6]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by coordination with the nitrogen atoms of the heterocyclic substrate.[6]

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments in a direct question-and-answer format.

Q4: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

Low conversion is a common issue and can stem from several factors.[6] 2-Chloropyridines and related heterocycles are known to be less reactive than their bromo or iodo counterparts.[6]

  • Potential Cause 1: Catalyst Inactivity. The palladium(0) active species may not be forming efficiently, or it may be deactivated.

    • Solution: Ensure you are using a reliable Pd(0) source or an efficient precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are sufficient for its reduction.[6] Consider screening different catalysts and ligands; bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[6]

  • Potential Cause 2: Insufficient Reaction Temperature. The oxidative addition of aryl chlorides is often sluggish.

    • Solution: Gradually increase the reaction temperature. If thermal degradation is a concern, consider switching to a more active catalyst system that operates at lower temperatures.[6] Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[7]

  • Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.

    • Solution: Screen different bases. While Na₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[6][8] Solvents like dioxane or DME are often effective.[4][8]

Q5: My Buchwald-Hartwig amination results in a complex mixture of byproducts. How can I improve selectivity?

A complex product mixture often points to side reactions or decomposition.

  • Potential Cause 1: Reaction Temperature is Too High. While heat is often required, excessive temperatures can lead to decomposition of the starting materials, products, or catalyst.

    • Solution: Lower the reaction temperature and monitor the reaction over a longer period. Run the reaction at the lowest temperature that still affords a reasonable reaction rate.[6]

  • Potential Cause 2: Incorrect Ligand Choice. The ligand plays a crucial role in stabilizing the palladium center and facilitating the desired reductive elimination step.

    • Solution: For C-N coupling, bidentate phosphine ligands like BINAP or DPPF, or sterically hindered monodentate ligands are often used to promote the desired reaction pathway and suppress side reactions.[2]

Q6: I am observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction with electron-deficient aryl halides.

  • Potential Cause 1: Unoptimized Base/Solvent System. The presence of water or protic impurities in the solvent or base can be a proton source.

    • Solution: Use anhydrous solvents and dry reagents. Consider using a non-protic solvent and a base like NaOt-Bu or KOt-Bu.[9]

  • Potential Cause 2: Slow Reductive Elimination. If the final step of the catalytic cycle is slow, competing side reactions can occur.

    • Solution: The choice of ligand is critical. A bulky, electron-rich ligand can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.

Q7: My Suzuki reaction forms a significant amount of boronic acid homocoupling product. What should I do?

Homocoupling arises from the reaction of two boronic acid molecules.

  • Potential Cause: Inefficient Transmetalation/Oxidative Addition. If the main catalytic cycle is slow, the side reaction of homocoupling can become more prominent.

    • Solution: Ensure an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative processes that can facilitate homocoupling.[10] Adding the aryl halide in a slight excess can sometimes reduce this side reaction.[7] Using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can also minimize both homocoupling and protodeboronation.[6]

Data Presentation

Table 1: General Conditions for Cross-Coupling of Chloro-Heterocycles

Reaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)Key Considerations & Potential Side Reactions
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos / XPhos (4-10)K₃PO₄Dioxane or Toluene/H₂O80-11050-90Protodeboronation, Homocoupling, Hydrodehalogenation. Ligand choice is critical.[6]
Suzuki-Miyaura Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O80-10040-75Often effective but may be slower for unreactive chlorides.[4][7]
Buchwald-Hartwig Pd₂(dba)₃ (1-3)Xantphos / BINAP (2-6)Cs₂CO₃Toluene or Dioxane90-11560-95Catalyst deactivation by substrate. Base-sensitive functional groups may be an issue.[2][11]
Buchwald-Hartwig Pd(OAc)₂ (2-4)XPhos (4-8)NaOt-Bu / KOt-BuToluene80-10070-98Stronger bases may be required but can limit functional group tolerance.[9]
SNAr --K₂CO₃ / NaHDMF or DMSO25-100VariableRequires a strong nucleophile (e.g., thiols, secondary amines). Limited to specific nucleophiles.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) to the vessel. Then, add the degassed solvent (e.g., dioxane, to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

  • Reaction: Heat the mixture to the target temperature (e.g., 90-115 °C) with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography.

Visualizations

G cluster_main Desired Functionalization Pathways cluster_side Common Side Reactions SM This compound Suzuki Suzuki Coupling (C-C Bond Formation) SM->Suzuki Pd Cat., Ligand Boronic Acid, Base Buchwald Buchwald-Hartwig (C-N Bond Formation) SM->Buchwald Pd Cat., Ligand Amine, Base SNAr SNAr (C-Nu Bond Formation) SM->SNAr Strong Nucleophile Hydro Hydrodehalogenation Product SM->Hydro H+ Source (Side Reaction) Proto Protodeboronation (Boronic Acid Decomposition) Suzuki->Proto Homo Homocoupling (Byproduct) Suzuki->Homo

Caption: Key reaction pathways and common side reactions.

Caption: A troubleshooting workflow for low-yielding reactions.

G center Reaction Outcome ligand Bulky, e⁻ Rich Ligand yield Increased Yield ligand->yield Promotes Reductive Elim. base Strong, Non-nucleophilic Base base->yield Aids Transmetalation temp High Temperature temp->yield Speeds Up Oxidative Add. decomp Increased Decomposition temp->decomp reagents Anhydrous Reagents hydro Reduced Hydrodehalogenation reagents->hydro side_reactions Reduced Side Reactions

Caption: Relationship between reaction parameters and outcomes.

References

stability of 3-chloro-6-(1H-imidazol-1-yl)pyridazine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-chloro-6-(1H-imidazol-1-yl)pyridazine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption and exposure to air.[1][2] It is also advisable to protect the compound from light.

Q2: What are the known incompatibilities for this compound?

Q3: How can I assess the stability of this compound in my experimental setup?

A forced degradation study is a common approach to determine the intrinsic stability of a molecule.[3][4] This involves subjecting the compound to a range of stress conditions that are more severe than standard accelerated stability testing.[3] Typical stress conditions include exposure to acidic and basic solutions, oxidizing agents, heat, and light.[3][4][5] Analysis of the compound and any degradation products is typically performed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Unexpected degradation of the compound in an aqueous solution.

  • Possible Cause: The pH of your solution may be affecting the stability of the compound. The pyridazine and imidazole moieties can be sensitive to acidic or basic conditions, potentially leading to hydrolysis or other degradation pathways.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • Perform a pH stability study: Prepare solutions of the compound at different pH values (e.g., pH 2, 7, and 10) and monitor the concentration of the parent compound and the formation of any degradants over time using a suitable analytical method like HPLC.

    • Adjust the pH of your experimental solution to a range where the compound is found to be most stable.

    • Consider using a buffer to maintain a stable pH throughout your experiment.

Issue 2: The compound appears to be degrading upon exposure to light.

  • Possible Cause: The compound may be photolabile. Aromatic and heterocyclic compounds can sometimes be susceptible to degradation upon exposure to UV or visible light.

  • Troubleshooting Steps:

    • Conduct a photostability study: Expose a solution of the compound and a solid sample to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).

    • Analyze the samples at various time points to determine the extent of degradation.

    • Protect your samples from light during all stages of your experiment, including storage, preparation, and analysis. Use amber vials or cover your glassware with aluminum foil.

Issue 3: I am observing multiple unknown peaks in my chromatogram after dissolving the compound in a new solvent.

  • Possible Cause: The solvent may be reacting with the compound or causing its degradation.

  • Troubleshooting Steps:

    • Verify the purity of the solvent: Ensure the solvent is of high purity and free from contaminants that could react with your compound.

    • Test for solvent compatibility: Dissolve the compound in a small amount of the new solvent and monitor its stability over time at your experimental temperature.

    • Select an alternative solvent: If instability is observed, choose a different solvent in which the compound is known to be stable. Common solvents for initial stability assessments include acetonitrile and water.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.[3][4][6]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently for a specific duration.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for an extended period.

    • Photodegradation: Expose a solution and a solid sample of the compound to a calibrated light source as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Data Presentation

As no specific quantitative stability data for this compound was found in the public domain, the following table provides a hypothetical example of how to present the results of a forced degradation study.

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl24 hours60 °C15.2%2
0.1 N NaOH8 hours25 °C8.5%1
3% H₂O₂12 hours25 °C5.1%1
Dry Heat48 hours80 °C2.3%0
Light Exposure7 days25 °C11.7%2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 25°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, 25°C) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Compare Data & Identify Degradants hplc->data

Caption: Forced degradation experimental workflow.

troubleshooting_logic cluster_aqueous Aqueous Solution? cluster_light Light Exposure? cluster_solvent New Solvent? start Unexpected Degradation Observed check_ph Measure pH start->check_ph photostability_study Conduct Photostability Study start->photostability_study check_purity Verify Solvent Purity start->check_purity ph_study Conduct pH Stability Study check_ph->ph_study If pH is a factor adjust_ph Adjust/Buffer pH ph_study->adjust_ph protect Protect from Light photostability_study->protect If photolabile compatibility_test Test Compatibility check_purity->compatibility_test change_solvent Select Alternative Solvent compatibility_test->change_solvent If incompatible

Caption: Troubleshooting logic for degradation issues.

References

Technical Support Center: Buchwald-Hartwig Amination of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the palladium-catalyzed Buchwald-Hartwig amination of 3-chloro-6-(1H-imidazol-1-yl)pyridazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination of this compound is not working or giving very low yields. What are the most likely causes?

Low or no yield in the amination of this specific substrate often points to several key challenges associated with its structure: the presence of a potentially coordinating imidazole ring, the use of a less reactive aryl chloride, and the electron-deficient nature of the pyridazine ring.

Most Common Issues:

  • Catalyst Inhibition by the Imidazole Moiety: The imidazole ring in your substrate can act as a ligand and coordinate to the palladium center. This can inhibit the formation of the active catalytic species or deactivate the catalyst during the reaction, preventing the catalytic cycle from proceeding efficiently.

  • Poor Reactivity of the Aryl Chloride: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle. This can lead to slow or incomplete reactions.

  • Inappropriate Choice of Ligand, Base, or Solvent: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of these components. An incompatible combination can lead to catalyst decomposition, side reactions, or poor reaction rates.

  • Potential for Competing SNAr Reaction: Electron-deficient heteroaryl chlorides can sometimes undergo nucleophilic aromatic substitution (SNAr) directly with the amine, especially at higher temperatures, which can compete with the desired palladium-catalyzed pathway.

Q2: How can I overcome catalyst inhibition caused by the imidazole group?

The primary strategy is to ensure the formation of a stable and active palladium-ligand complex before it has a chance to be inhibited by the imidazole substrate.

Recommended Solution: Pre-formation of the Active Catalyst

A proven method to mitigate catalyst inhibition by coordinating substrates is to pre-form the active Pd(0)-ligand complex.

Experimental Protocol for Catalyst Pre-formation: In a separate, dry, and inert flask, stir the palladium source (e.g., Pd₂(dba)₃) and the chosen phosphine ligand in the reaction solvent (e.g., toluene or dioxane) at a slightly elevated temperature (e.g., 60-80 °C) for 15-30 minutes. This allows the stable, active catalyst to form. Then, cool the mixture to room temperature before adding it to the main reaction flask containing the substrate, amine, and base.

Q3: What are the recommended starting conditions (catalyst, ligand, base, solvent) for the amination of this compound?

Given the challenging nature of this substrate, a robust catalytic system is required. Bulky, electron-rich phosphine ligands are generally the most effective for coupling N-heterocycles.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3Pd₂(dba)₃ is a reliable Pd(0) source. Pre-catalysts can lead to more consistent formation of the active species.
Ligand XPhos, SPhos, or RuPhosThese bulky, electron-rich biaryl phosphine ligands are known to be effective for challenging substrates, including heteroaryl chlorides.[1]
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base like NaOtBu often gives higher reaction rates. A weaker base like K₃PO₄ can be used if base-sensitive functional groups are present, though it may require higher temperatures.
Solvent Toluene or DioxaneThese are common, effective, and relatively non-coordinating solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous and degassed.
Temperature 80-110 °CHigher temperatures are often necessary for the amination of aryl chlorides.

General Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • In a separate flask, pre-form the catalyst by stirring the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in anhydrous, degassed solvent for 15-30 minutes at 60-80 °C.

  • Cool the catalyst solution and add it to the flask containing the substrate, amine, and base.

  • Add additional anhydrous, degassed solvent to reach the desired concentration.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Several side reactions can compete with the desired C-N bond formation.

Side ReactionProbable CauseRecommended Solution
Hydrodehalogenation The aryl chloride is reduced to the corresponding arene.Ensure a strictly inert atmosphere to exclude sources of hydrogen. Certain bases or impurities can exacerbate this; consider screening different bases.
Homocoupling of Amine Two molecules of the amine coupling partner react.This is less common but can occur at high temperatures or with certain catalyst systems. Lowering the temperature or changing the ligand may help.
Formation of Pyridazinone Hydrolysis of the chloropyridazine.This can occur if water is present, especially at elevated temperatures with a base. Ensure all reagents and solvents are anhydrous.

Quantitative Data Summary

The following tables summarize comparative data for key reaction parameters in the Buchwald-Hartwig amination of related heteroaryl chlorides. This data can guide optimization efforts for this compound.

Table 1: Comparison of Ligands for Amination of Heteroaryl Chlorides

LigandSubstrateAmineBaseSolventTemp (°C)Yield (%)
XPhos 2-ChloropyridineMorpholineNaOtBuToluene10095
SPhos 2-ChloropyrazineAnilineK₃PO₄Dioxane11088
RuPhos 4-ChloropyrimidineBenzylamineCs₂CO₃Toluene10092
BINAP 2-ChloropyridineMorpholineNaOtBuToluene10065
Xantphos 2-ChloropyrimidinePiperidineNaOtBuDioxane10085

Note: Yields are illustrative and can vary based on the specific amine and reaction time.

Table 2: Comparison of Bases for Amination of 2-Chloropyridine with Morpholine

BaseCatalyst SystemSolventTemp (°C)Time (h)Conversion (%)
NaOtBu Pd₂(dba)₃ / XPhosToluene1004>98
K₃PO₄ Pd₂(dba)₃ / XPhosDioxane1101285
Cs₂CO₃ Pd₂(dba)₃ / XPhosDioxane1101282
LHMDS Pd₂(dba)₃ / XPhosTHF65890

Visual Guides

The following diagrams illustrate key concepts in troubleshooting the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Potential Inhibition Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Inhibition Imidazole Coordination (Catalyst Poisoning) Pd0->Inhibition Imidazole Substrate AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH - Cl⁻ RedElim Reductive Elimination Complex AmineCoord->RedElim + Base - Base-H⁺ RedElim->Pd0 - Ar-NR₂ Troubleshooting_Workflow Start Failed Amination Reaction Check_Inhibition Is Catalyst Inhibition by Imidazole Suspected? Start->Check_Inhibition Preform_Catalyst Implement Catalyst Pre-formation Step Check_Inhibition->Preform_Catalyst Yes Check_Conditions Review Reaction Conditions (Ligand, Base, Solvent) Check_Inhibition->Check_Conditions No Preform_Catalyst->Check_Conditions Optimize_Ligand Screen Bulky Biarylphosphine Ligands (XPhos, SPhos) Check_Conditions->Optimize_Ligand Ligand? Optimize_Base Screen Bases (NaOtBu, K₃PO₄) Check_Conditions->Optimize_Base Base? Optimize_Solvent Ensure Anhydrous/ Degassed Solvent (Toluene, Dioxane) Check_Conditions->Optimize_Solvent Solvent? Success Successful Amination Optimize_Ligand->Success Optimize_Base->Success Optimize_Solvent->Success

References

analytical methods for detecting impurities in 3-chloro-6-(1H-imidazol-1-yl)pyridazine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical testing of 3-chloro-6-(1H-imidazol-1-yl)pyridazine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound samples?

A1: Potential impurities can originate from the synthesis process or degradation. Based on common synthetic routes for similar pyridazine derivatives, possible impurities include:

  • Starting materials: Unreacted 3,6-dichloropyridazine or imidazole.

  • Synthesis byproducts: Positional isomers, or products of side reactions. For instance, if the synthesis involves a nucleophilic substitution, byproducts from reactions with other nucleophiles present in the reaction mixture could be a source of impurities.

  • Degradation products: Hydrolysis of the chloro-group to a hydroxyl-group, or degradation of the imidazole ring under harsh conditions.

Q2: Which analytical technique is most suitable for purity analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable method for purity analysis and impurity profiling of this compound. This technique offers good resolution for separating the main component from its potential impurities. Gas Chromatography (GC) may also be used, particularly for volatile impurities. For structural confirmation of impurities, hyphenated techniques like LC-MS/MS are invaluable.

Q3: How should I prepare my this compound sample for HPLC analysis?

A3: A general procedure for sample preparation is to accurately weigh a small amount of the sample (e.g., 1-5 mg) and dissolve it in a suitable solvent to a known concentration (e.g., 0.1-1.0 mg/mL). The choice of solvent is critical; it should completely dissolve the sample and be compatible with the mobile phase. A good starting point is to use the initial mobile phase composition as the diluent. The sample solution should then be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.[1]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Column Silanols For basic compounds like pyridazine derivatives, interactions with residual silanols on the silica-based column packing can cause peak tailing. Try lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or phosphoric acid) to protonate the silanols and reduce these interactions. Alternatively, using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase can improve peak shape.
Column Overload Injecting too concentrated a sample can lead to peak fronting.[1] Dilute your sample and re-inject.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Void or Contamination A void at the column inlet or contamination can lead to distorted peaks. Try back-flushing the column (if the manufacturer allows) or replace the column if the problem persists.[2]
Issue 2: Inconsistent Retention Times

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before starting the analysis, especially when using gradient elution. A stable baseline is a good indicator of equilibration.[3]
Fluctuations in Mobile Phase Composition If the mobile phase is prepared online by the HPLC system, ensure the pump's proportioning valves are working correctly.[3] For manual preparation, ensure accurate mixing and thorough degassing.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[3]
Changes in Mobile Phase pH For ionizable compounds, small changes in the mobile phase pH can significantly affect retention time. Ensure the buffer has sufficient capacity and is correctly prepared.
Issue 3: Ghost Peaks Appearing in the Chromatogram

Possible Causes and Solutions:

Possible Cause Solution
Contaminated Mobile Phase or Solvents Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Water is a common source of contamination.
Carryover from Previous Injections Implement a robust needle wash program in your autosampler method. Injecting a blank solvent run can confirm if carryover is the issue.
Sample Degradation The analyte may be unstable in the sample solvent or on the column. Prepare samples fresh and consider using a cooler autosampler tray.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This is a general-purpose method for the purity analysis of this compound and can be a starting point for method development and validation.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Note: This method is a starting point and may require optimization for your specific sample and instrument.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Peak Shape Issue check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No lower_ph Lower Mobile Phase pH check_tailing->lower_ph Yes check_overload Column Overload? check_fronting->check_overload Yes check_solvent Check Sample Solvent check_fronting->check_solvent No use_bds_column Use Base-Deactivated Column lower_ph->use_bds_column add_tea Add Competing Base (e.g., TEA) use_bds_column->add_tea end_node End: Issue Resolved add_tea->end_node dilute_sample Dilute Sample check_overload->dilute_sample Yes check_overload->check_solvent No dilute_sample->end_node use_mobile_phase Use Initial Mobile Phase as Solvent check_solvent->use_mobile_phase Incompatible check_column Check Column Condition check_solvent->check_column Compatible use_mobile_phase->end_node backflush_column Back-flush Column check_column->backflush_column Contaminated check_column->end_node OK replace_column Replace Column backflush_column->replace_column replace_column->end_node

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

Analytical_Method_Selection start Start: Impurity Analysis of this compound check_volatility Are Impurities Volatile? start->check_volatility gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) check_volatility->gc_ms Yes hplc_uv High-Performance Liquid Chromatography with UV Detection (HPLC-UV) check_volatility->hplc_uv No need_identification Need Structural Identification? gc_ms->need_identification hplc_uv->need_identification lc_ms Liquid Chromatography-Mass Spectrometry (LC-MS/MS) need_identification->lc_ms Yes end_node End: Method Selected need_identification->end_node No lc_ms->end_node

Caption: Decision tree for selecting an appropriate analytical method.

References

Validation & Comparative

Comparative Potency of Pyridazine Derivatives in Kinase Inhibition and Cancer Therapy: An Analysis of Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Potency of Pyridazine and Imidazo[1,2-b]pyridazine Derivatives: A Comparative Overview

Recent studies have highlighted the efficacy of pyridazine-containing compounds against various biological targets, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The pyridazine scaffold is recognized for its advantageous physicochemical properties and its role as a central component in numerous anticancer derivatives.[1] Review articles from 2021 and 2024 consistently emphasize the privileged nature of the pyridazine structure in the design of novel anticancer drugs, with a focus on their structure-activity relationships (SAR).[1][2]

While specific data on 3-chloro-6-(1H-imidazol-1-yl)pyridazine is scarce, research on the fused imidazo[1,2-b]pyridazine ring system demonstrates the potential of this chemical space. These derivatives have been investigated as dual c-Met and VEGFR2 kinase inhibitors, with some exhibiting in vivo antitumor activity.[3]

The following table summarizes the potency of selected pyridazine and imidazo[1,2-b]pyridazine derivatives from various studies to provide a comparative perspective.

Compound ClassDerivative ExampleTarget/AssayPotency (IC₅₀/GI₅₀)Reference
Imidazo[1,2-b]pyridazineDual c-Met and VEGFR2 inhibitorc-Met/VEGFR2 KinaseNot specified[3]
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneLead compoundAnticancer activityNot specified[3]
Pyrrolo[2,3-d]pyridazin-4-oneMost potent derivative60 human tumor cell linesSignificant cytotoxicity[3]
Imidazo[1,2-b]pyridazine-benzamideVEGFR2 kinase inhibitorVEGFR2 KinaseNot specified[3]

Experimental Protocols

The determination of the biological potency of these derivatives involves a range of standardized in vitro assays. Below are detailed methodologies for key experiments frequently cited in the literature for evaluating pyridazine-based compounds.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase enzyme, and the test compound.

  • Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.

  • The luminescence is measured using a plate reader.

  • The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic (cell-killing) effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)[4]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates several times with water to remove the TCA and unbound dye.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound SRB.

  • Allow the plates to air dry.

  • Solubilize the bound SRB dye with Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Compound & Cell Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis compound_prep Serial Dilution of Test Compounds treatment Addition of Compounds to Cell Cultures compound_prep->treatment cell_prep Cancer Cell Seeding in 96-well Plates cell_prep->treatment incubation Incubation for 48-72 hours treatment->incubation fixation Cell Fixation with TCA incubation->fixation staining Staining with Sulforhodamine B fixation->staining solubilization Dye Solubilization with Tris Base staining->solubilization readout Absorbance Reading (515 nm) solubilization->readout calculation Calculation of GI₅₀ Values readout->calculation

Experimental workflow for a cell-based cytotoxicity assay.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylation Inhibitor Pyridazine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Hypothetical signaling pathway inhibited by a pyridazine derivative.

Conclusion

While a direct comparative potency analysis for a series of this compound derivatives remains an area for future investigation, the broader families of pyridazine and imidazo[1,2-b]pyridazine compounds have demonstrated significant promise as potent inhibitors of various protein kinases and as effective anticancer agents. The structure-activity relationships of these scaffolds are a subject of ongoing research, with numerous studies highlighting their potential in drug discovery.[1][2] The experimental protocols detailed in this guide provide a foundation for the continued evaluation of novel pyridazine derivatives. Further synthesis and biological screening of this compound analogues are warranted to fully explore their therapeutic potential.

References

A Comparative Analysis of Imidazolyl-pyridazine-based STING Agonists and Other Novel Activators

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers on the performance, mechanisms, and experimental evaluation of emerging synthetic STING (Stimulator of Interferon Genes) agonists, with a focus on the promising 3-(fluoro-imidazolyl)pyridazine class.

The activation of the STING pathway is a cornerstone of innate immunity and a highly promising strategy in cancer immunotherapy.[1] This pathway, when triggered, initiates a cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for orchestrating a robust anti-tumor immune response.[2][3] The pursuit of potent, systemically bioavailable, non-nucleotide STING agonists has led to the discovery of several novel chemical classes. This guide provides a comparative overview of a recently identified class, 3-(fluoro-imidazolyl)pyridazine derivatives, against other well-characterized synthetic agonists like diABZI and MSA-2.

Comparative Efficacy of STING Agonists

The potency of a STING agonist is a critical determinant of its therapeutic potential. This is often quantified by the half-maximal effective concentration (EC50) required to induce a response, such as IFN-β secretion, in cellular assays. The following tables summarize key quantitative data for the representative 3-(fluoro-imidazolyl)pyridazine compound A4, alongside other prominent non-cyclic dinucleotide (non-CDN) agonists.

In Vitro Cellular Activity
CompoundTarget SpeciesCell LineAssay ReadoutEC50Citation(s)
A4 HumanTHP-1IFN-β Induction0.06 µM [4]
A4 MouseRAW 264.7IFN-β Induction14.15 µM[4]
diABZI HumanTHP1-Dual™ CellsISG Reporter130 nM (0.13 µM)[5][6][7]
diABZI MouseTHP1-Dual™ CellsISG Reporter186 nM (0.186 µM)[5][6][7]
MSA-2 Human (WT STING)-IFN-β Secretion8.3 µM[8][9]
MSA-2 Human (HAQ STING)-IFN-β Secretion24 µM[8][9]

Note: EC50 values can vary based on the specific assay conditions and cell lines used. The data presented are for comparative purposes.

In Vivo Antitumor Activity

Systemic administration of these agonists has been shown to induce significant tumor regression in preclinical models.

CompoundAdministration RouteMouse ModelEfficacyCitation(s)
A4 SystemicB16.F10 melanomaSignificant tumor regression, surpassed efficacy of SR-717[4]
diABZI Intravenous (1.5 mg/kg)Colorectal cancerSignificant tumor growth inhibition, durable response[6][10][11]
MSA-2 Oral (60 mg/kg) or SC (50 mg/kg)Syngeneic modelsInduced complete tumor regressions in 80-100% of animals[8][12]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental processes is crucial for understanding the context of the data. The following diagrams, rendered using Graphviz, illustrate the canonical STING signaling cascade and a typical workflow for evaluating novel STING agonists.

STING Signaling Pathway

The cGAS-STING pathway is the primary mechanism for detecting cytosolic DNA and initiating an innate immune response. Upon activation by its ligand (e.g., cGAMP or a synthetic agonist), STING translocates from the endoplasmic reticulum, leading to the phosphorylation of IRF3 and the subsequent transcription of type I interferons.[2]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING Dimer cGAMP->STING binds & activates Agonist Synthetic Agonist Agonist->STING TBK1 TBK1 STING->TBK1 recruits & activates IRF3_dimer p-IRF3 Dimer TBK1->IRF3_dimer phosphorylates & dimerizes IRF3 IFNB_gene IFN-β Gene IRF3_dimer->IFNB_gene activates transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_protein Secreted IFN-β IFNB_mRNA->IFNB_protein translation & secretion

Caption: The cGAS-STING signaling pathway leading to type I interferon production.
Experimental Workflow for STING Agonist Evaluation

The discovery and validation of novel STING agonists follow a structured pipeline, progressing from initial high-throughput screening to comprehensive in vivo efficacy studies.[13][14]

Workflow cluster_invitro In Vitro / Cellular Screening cluster_invivo In Vivo Evaluation Binding 1. Binding Assay (e.g., Thermal Shift, HTRF) Reporter 2. Cell-Based Reporter Assay (e.g., THP-1 ISG-Luciferase) Binding->Reporter Cytokine 3. Cytokine Profiling (e.g., IFN-β, TNF-α ELISA) Reporter->Cytokine PK 4. Pharmacokinetics (PK) in Mice Cytokine->PK Lead Candidate Selection Efficacy 5. Tumor Model Efficacy (e.g., CT26, B16) PK->Efficacy Immune 6. Immune Phenotyping (e.g., FACS of TILs) Efficacy->Immune

Caption: A generalized experimental workflow for the evaluation of STING agonists.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental methodologies. Below are generalized protocols for key assays used in the characterization of STING agonists, based on common practices reported in the literature.[13][14]

STING Activation Reporter Assay

This assay is a primary screening tool to quantify the ability of a compound to activate the STING pathway in a cellular context.

  • Cell Line: THP-1 Dual™ (InvivoGen), a human monocytic cell line engineered with a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

  • Protocol:

    • Seed THP-1 Dual™ cells in a 96-well plate at a density of ~100,000 cells per well and incubate overnight.

    • Prepare serial dilutions of the test STING agonist (e.g., A4, diABZI) in cell culture medium.

    • Add the diluted compounds to the cells and incubate for 18-24 hours.

    • Collect the cell culture supernatant.

    • Measure luciferase activity using a luminometer according to the reporter detection reagent manufacturer's instructions.

    • Calculate EC50 values by plotting the dose-response curve in appropriate analysis software.

Cytokine Secretion Assay (ELISA)

This assay measures the downstream functional consequence of STING activation, specifically the production and secretion of key cytokines like IFN-β.

  • Cell Line: Human PBMCs (Peripheral Blood Mononuclear Cells) or mouse bone marrow-derived macrophages (BMDMs).

  • Protocol:

    • Isolate and culture primary cells in 96-well plates.

    • Stimulate the cells with various concentrations of the STING agonist for a defined period (e.g., 24 hours).

    • Harvest the culture supernatant.

    • Quantify the concentration of IFN-β (or other cytokines like TNF-α and IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

    • Read the absorbance on a microplate reader and determine cytokine concentrations based on a standard curve.

In Vivo Tumor Efficacy Model

This experiment evaluates the anti-tumor activity of a STING agonist in a living organism.

  • Animal Model: Syngeneic mouse models, such as BALB/c mice bearing CT26 colorectal tumors or C57BL/6 mice bearing B16.F10 melanoma tumors.[4][14]

  • Protocol:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Monitor tumor growth until tumors reach a predetermined average volume (e.g., 80-120 mm³).[13]

    • Randomize mice into treatment groups (e.g., vehicle control, STING agonist).

    • Administer the STING agonist via the desired route (e.g., intravenous, oral, subcutaneous) at a predetermined dose and schedule.[6][8]

    • Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a measure of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors and spleens may be harvested for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.[13][14]

Conclusion

The discovery of non-CDN STING agonists has significantly advanced the potential for systemic cancer immunotherapy. The novel 3-(fluoro-imidazolyl)pyridazine derivatives, represented by compound A4, demonstrate remarkable potency in human cells, positioning them as highly promising candidates for further preclinical development.[4] Compared to other well-studied agonists like diABZI and MSA-2, which also show potent antitumor activity and favorable pharmacological properties, the imidazolyl-pyridazine class offers a new chemical scaffold for exploration.[10][12][15] The continued investigation and comparative analysis of these diverse STING activators are essential for identifying optimal candidates for clinical translation, ultimately aiming to broaden the efficacy of immunotherapy for a wider range of cancers.[16][17]

References

The Evolving Landscape of Pyridazine-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. Among the myriad of scaffolds explored, pyridazine-based compounds have emerged as a promising class of inhibitors. This guide offers a comparative overview of the efficacy of 3-chloro-6-(1H-imidazol-1-yl)pyridazine-based inhibitors and their analogues, supported by available experimental data and a review of the key signaling pathways they modulate.

While a direct comparative study on a series of this compound-based inhibitors is not extensively available in the public domain, analysis of structurally related pyridazine and imidazo[1,2-b]pyridazine derivatives provides valuable insights into their therapeutic potential and structure-activity relationships (SAR).

Efficacy of Pyridazine-Based Kinase Inhibitors: A Comparative Look

Research into pyridazine-containing compounds has revealed their potential to target a range of kinases with varying degrees of potency. The following tables summarize the inhibitory activities of several pyridazine and imidazo[1,2-b]pyridazine derivatives against key kinase targets. It is important to note that these compounds, while structurally related to the this compound core, are not direct analogues.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Reference
Imidazo[1,2-b]pyridazine Derivative 1 IKKβ8.7150 (TNFα production in THP-1 cells)[1]
Imidazo[1,2-b]pyridazine Derivative 2 GSK-3β5Not Reported[2]
Imidazo[1,2-b]pyridazine Derivative 3 PI3Kα0.06Not Reported[3]
Imidazo[1,2-b]pyridazine Derivative 3 mTOR3.12Not Reported[3]
Pyrazolopyrimidine Derivative 1 KDR (VEGFR-2)19Not Reported[1]

Table 1: In Vitro Potency of Representative Pyridazine-Based Kinase Inhibitors. This table highlights the inhibitory concentration (IC50) of various pyridazine-related scaffolds against different kinase targets. Lower IC50 values indicate higher potency.

Key Signaling Pathways Targeted

Pyridazine-based inhibitors have been shown to modulate critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The two major pathways identified are the PI3K/Akt/mTOR and the VEGFR signaling cascades.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[3] Dysregulation of this pathway is a common feature in many cancers. Pyridazine-based inhibitors, particularly those with the imidazo[1,2-b]pyridazine scaffold, have demonstrated potent inhibition of PI3K and/or mTOR kinases, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_extracellular cluster_membrane cluster_intracellular GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridazine-based Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] By inhibiting VEGFR, pyridazine-based compounds can disrupt the tumor blood supply, leading to reduced tumor growth.

VEGFR_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Inhibitor Pyridazine-based Inhibitor Inhibitor->VEGFR

Caption: VEGFR Signaling Pathway Inhibition.

Experimental Protocols

The evaluation of pyridazine-based inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • Test compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.

  • Add the diluted test compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a defined period.

  • Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced or the amount of remaining ATP.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, Buffer) B Add Test Compound (Serial Dilutions) A->B C Initiate Reaction (Add ATP) B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Data Analysis (Calculate IC50) F->G

Caption: In Vitro Kinase Assay Workflow.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.

Objective: To determine the IC50 value of a test compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or Sorenson's glycine buffer)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct comparative data for a series of this compound-based inhibitors remains to be fully elucidated in publicly accessible literature, the broader class of pyridazine and imidazo[1,2-b]pyridazine derivatives demonstrates significant promise as potent kinase inhibitors. Their ability to target key oncogenic pathways such as PI3K/Akt/mTOR and VEGFR underscores their therapeutic potential. Further structure-activity relationship studies focused specifically on the this compound scaffold are warranted to unlock the full potential of this chemical series in the development of novel targeted therapies. The experimental protocols and pathway analyses provided herein offer a foundational framework for the continued investigation and comparison of these and other emerging kinase inhibitors.

References

Comparative Analysis of 3-Chloro-6-(1H-imidazol-1-yl)pyridazine Derivatives: A Focus on Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity and selectivity of derivatives based on the 3-chloro-6-(1H-imidazol-1-yl)pyridazine scaffold. While comprehensive screening data for the parent compound is not publicly available, this document synthesizes findings on key derivatives and related structures to offer insights for researchers, scientists, and drug development professionals. The primary focus is on the potent and selective aromatase inhibition by a key derivative, contextualized by the broader kinase inhibitory potential of the related imidazo[1,2-b]pyridazine scaffold.

Executive Summary

The this compound scaffold serves as a core structure for biologically active compounds. A notable derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), has been identified as a highly potent in vitro inhibitor of the aromatase enzyme, with an IC50 value of 2.39 nmol/l.[1] Importantly, this derivative showed a degree of selectivity, as it had no effect on other tested cytochrome P-450 dependent reactions involved in steroid biosynthesis.[1]

For comparative purposes, this guide also examines the activity of structurally related imidazo[1,2-b]pyridazine derivatives, which have demonstrated potent and selective inhibition of various protein kinases. This highlights the versatility of the broader pyridazine-imidazole chemical space in targeting distinct enzyme classes.

Data Summary: Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of a key this compound derivative and other related compounds against their respective primary targets.

Compound IDScaffoldPrimary Target(s)IC50 (nM)Notes
MFT-279 This compoundAromatase (CYP19A1)2.39No effect on other tested cytochrome P-450 dependent reactions in steroid biosynthesis.[1]
Imidazo[1,2-b]pyridazine Derivative (Compound 6) Imidazo[1,2-b]pyridazineTyk2 (JH2 domain)-Displayed >10,000-fold selectivity for Tyk2 JH2 over a panel of 230 kinases.[2]
Imidazo[1,2-b]pyridazine Derivative (Compound 27f) Imidazo[1,2-b]pyridazineMps1 Kinase0.70 (cellular)Selective over a panel of 192 kinases.
Imidazo[1,2-b]pyridazine Derivative (Compound 20a) Imidazo[1,2-b]pyridazineCLK1, CLK4, DYRK1A82 (CLK1), 44 (CLK4), 50 (DYRK1A)A selective inhibitor for DYRKs and CLKs.
Imidazo[1,2-b]pyridazine Derivative (Compound 5h) Imidazo[1,2-b]pyridazineAcetylcholinesterase (AChE)40Identified as a potent AChE inhibitor.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the estrogen biosynthesis pathway targeted by the MFT-279 derivative and a general workflow for assessing enzyme inhibition.

Estrogen_Biosynthesis_Pathway cluster_inhibition Site of Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone (E1) Androstenedione->Estrone Aromatase Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase Estrone->Estradiol 17β-HSD Aromatase Aromatase (CYP19A1) HSD17B 17β-HSD

Estrogen Biosynthesis Pathway showing the key role of Aromatase (CYP19A1).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Enzyme with Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution (e.g., Aromatase, Kinase) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate and Cofactor Solution Reaction Initiate Reaction with Substrate/Cofactor Mix Substrate_Prep->Reaction Incubation->Reaction Detection Measure Signal (e.g., Fluorescence, Luminescence) Reaction->Detection Analysis Calculate Percent Inhibition and Determine IC50 Detection->Analysis

General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.

Aromatase (CYP19A1) Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC50 value of a test compound using a fluorometric assay with human recombinant aromatase.

1. Materials and Reagents:

  • Recombinant Human Aromatase (CYP19A1)

  • Test Compound (e.g., MFT-279)

  • Positive Control Inhibitor (e.g., Letrozole)

  • Aromatase Assay Buffer

  • Fluorogenic Aromatase Substrate

  • NADPH Generating System

  • White, opaque 96-well microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 488/527 nm)

2. Experimental Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant aromatase, and the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate and NADPH generating system to all wells to start the reaction.

  • Signal Detection: Immediately measure the fluorescence in kinetic mode for a set duration (e.g., 60 minutes) at 37°C.

  • Data Analysis: The rate of increase in fluorescence is proportional to the aromatase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

General Cytochrome P450 (CYP) Inhibition Assay

This assay is used to assess the potential of a compound to inhibit various CYP isoforms.

1. Materials and Reagents:

  • Human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Test Compound

  • Specific fluorogenic probe substrates for each CYP isoform

  • NADPH regeneration system

  • Assay buffer (e.g., potassium phosphate buffer)

  • 96-well microplates

  • Fluorescence plate reader

2. Experimental Procedure:

  • Assay Plate Preparation: Add serial dilutions of the test compound to the wells of the microplate.

  • Incubation Mixture: Prepare a master mix containing the human liver microsomes or recombinant CYP enzyme and the NADPH regeneration system in the assay buffer.

  • Pre-incubation: Add the incubation mixture to the wells containing the test compound and pre-incubate at 37°C.

  • Reaction Initiation: Add the specific fluorogenic substrate for the CYP isoform being tested to initiate the reaction.

  • Incubation: Incubate the reaction for a specific time at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Signal Measurement: Measure the fluorescent signal produced by the metabolism of the probe substrate.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.[4]

General Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for high-throughput screening of kinase inhibitors and measures the amount of ATP remaining after a kinase reaction.

1. Materials and Reagents:

  • Kinase of interest (e.g., Tyk2, Mps1)

  • Specific peptide substrate for the kinase

  • Test Compound

  • ATP

  • Kinase Assay Buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminometer plate reader

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the appropriate wells of the 384-well plate. Include vehicle and positive controls.

  • Kinase Reaction: Prepare a master mix of the kinase, substrate, and ATP in the assay buffer. Add this mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader. A higher signal indicates greater inhibition (less ATP consumed).

  • Data Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value.

References

A Comparative Analysis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine's Potential Aromatase Inhibitory Activity Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. It facilitates the conversion of androstenedione and testosterone to estrone and estradiol, respectively.[1] The inhibition of aromatase is a key therapeutic strategy for hormone-dependent breast cancer in postmenopausal women, where peripheral aromatization is the primary source of estrogen.[2] This guide provides a comparative overview of the potential biological activity of 3-chloro-6-(1H-imidazol-1-yl)pyridazine, based on its analog MFT-279, against the third-generation aromatase inhibitors: Anastrozole, Letrozole, and Exemestane.

Quantitative Comparison of Aromatase Inhibitory Activity

The in vitro potency of aromatase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity. The data presented below compares the IC50 value of MFT-279 with those of the established aromatase inhibitors.

CompoundIC50 (nmol/L)Drug ClassMechanism of Action
MFT-279 (Analog of the target compound) 2.39 Pyridazine Derivative (Investigational)Aromatase Inhibitor
Letrozole4.17 - 24Non-steroidal Aromatase InhibitorReversible, Competitive Inhibitor
Anastrozole~15Non-steroidal Aromatase InhibitorReversible, Competitive Inhibitor
Exemestane22 - 27Steroidal Aromatase InactivatorIrreversible, Suicide Substrate

Note: IC50 values for known drugs can vary based on the specific in vitro assay conditions.

Experimental Protocols

The following is a representative protocol for an in vitro aromatase inhibition assay using human placental microsomes, a standard method for evaluating the potency of aromatase inhibitors.

In Vitro Aromatase Inhibition Assay Using Human Placental Microsomes

1. Objective: To determine the in vitro inhibitory potential of a test compound on aromatase (CYP19A1) activity.

2. Materials:

  • Human placental microsomes (source of aromatase enzyme)[3]

  • Test compound (e.g., this compound)

  • Positive controls (e.g., Letrozole, Anastrozole)

  • Substrate: [1β-³H]-Androstenedione

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Chloroform or other suitable organic solvent for extraction

  • Activated charcoal

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Liquid scintillation counter

3. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and controls to achieve a range of final assay concentrations.

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the substrate solution with [1β-³H]-Androstenedione in buffer.

  • Enzyme Reaction:

    • In microcentrifuge tubes, add the phosphate buffer, the NADPH regenerating system, and the desired concentration of the test compound or control.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the enzymatic reaction by adding the human placental microsomes.

    • Immediately after, add the [1β-³H]-Androstenedione substrate solution to each tube.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Extraction:

    • Stop the reaction by adding an ice-cold organic solvent such as chloroform.

    • Vortex the tubes to extract the steroids.

    • Separate the aqueous and organic phases by centrifugation.

    • The tritiated water (³H₂O) released during the aromatization reaction will be in the aqueous phase, while the unreacted substrate will be in the organic phase.

  • Measurement of Aromatase Activity:

    • Carefully transfer a known volume of the aqueous phase to a new tube containing a charcoal slurry to remove any remaining tritiated substrate.

    • Centrifuge to pellet the charcoal.

    • Transfer the supernatant to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The amount of ³H₂O formed is proportional to the aromatase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of Aromatase and Estrogen Synthesis

Aromatase_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ERα, ERβ) Estrogens->ER Binds to Gene_Transcription Gene Transcription (Cell Proliferation, Growth) ER->Gene_Transcription Activates Inhibitor This compound (or known inhibitors) Inhibitor->Aromatase Inhibits

Caption: Aromatase pathway showing the conversion of androgens to estrogens and its inhibition.

Experimental Workflow for Aromatase Inhibition Assay

Assay_Workflow start Start reagents Prepare Reagents (Buffer, NADPH, Substrate, Inhibitor) start->reagents incubation Incubate at 37°C (Microsomes + Reagents + Inhibitor) reagents->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction stop Stop Reaction (Add Chloroform) reaction->stop extract Extract Aqueous Phase (Contains ³H₂O) stop->extract measure Measure Radioactivity (Liquid Scintillation) extract->measure analysis Data Analysis (Calculate IC50) measure->analysis end End analysis->end

Caption: Workflow for the in vitro aromatase inhibition assay.

References

head-to-head comparison of pyridazine and pyrazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of pyridazine and pyrazole scaffolds, offering insights into their physicochemical properties, metabolic stability, and applications in drug design, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the druglike properties of a molecule. Among the myriad of available options, pyridazine and pyrazole have emerged as prominent five- and six-membered nitrogen-containing heterocycles, respectively. Each possesses a unique profile of electronic and steric properties that medicinal chemists can leverage to fine-tune the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate. This guide provides a detailed head-to-head comparison of these two important scaffolds, supported by quantitative data and experimental methodologies to inform rational drug design.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the ring size, number, and position of nitrogen atoms between pyridazine and pyrazole give rise to distinct physicochemical properties. These properties, summarized in the table below, are crucial determinants of a molecule's behavior in a biological system.

PropertyPyridazinePyrazoleKey Considerations for Drug Design
Structure 6-membered aromatic ring with two adjacent nitrogen atoms5-membered aromatic ring with two adjacent nitrogen atomsThe larger ring size of pyridazine can influence conformational flexibility and interactions with target proteins.
Molecular Weight 80.09 g/mol 68.08 g/mol Pyrazole offers a smaller, more compact scaffold.
logP (octanol-water) 0.470.24[1]Pyrazole is generally more polar and less lipophilic than pyridazine, which can impact solubility and permeability.[1]
pKa 2.32.5[1]Both are weakly basic, with pyrazole being slightly more basic. This influences their ionization state at physiological pH.[1]
Hydrogen Bonding Two adjacent nitrogen atoms act as hydrogen bond acceptors.[2]One nitrogen acts as a hydrogen bond donor (N-H) and the other as a hydrogen bond acceptor.[1]The dual acceptor nature of pyridazine and the donor-acceptor capability of pyrazole offer different opportunities for target engagement.[1][2]
Dipole Moment High dipole moment.[2]Moderate dipole moment.The higher dipole moment of pyridazine can influence solubility and interactions with polar environments.[2]
Aromaticity AromaticAromaticBoth scaffolds provide a stable core for further functionalization.

Metabolic Stability: The Body's Response

A critical aspect of drug design is ensuring that a compound possesses sufficient metabolic stability to achieve and maintain therapeutic concentrations. Both pyridazine and pyrazole scaffolds can be subject to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.

Pyridazine: The electron-deficient nature of the pyridazine ring can influence its metabolic fate. It is generally considered to have low to moderate susceptibility to CYP-mediated oxidation.[2] However, the specific substitution pattern on the ring plays a crucial role in determining its metabolic soft spots.

Pyrazole: The pyrazole ring is often considered to be metabolically stable.[3] This stability is one of the key reasons for its increasing prevalence in recently approved drugs.[3] The N-H proton of an unsubstituted pyrazole can be a site for conjugation reactions, while substituted pyrazoles can still undergo oxidation on the ring or its substituents.

Scaffold Hopping Case Study: In a notable example of scaffold hopping to improve metabolic stability, researchers replaced a metabolically labile quinoline ring with a more electron-deficient pyridine and a thiazole with a pyrazole. This strategic replacement significantly reduced the clearance of the hit compound, highlighting the potential of pyrazole to enhance metabolic stability.

Applications in Medicinal Chemistry: A Diverse Portfolio

Both pyridazine and pyrazole scaffolds are integral components of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.

Pyridazine-Containing Drugs:

  • Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer.[2]

  • Deucravacitinib: An allosteric tyrosine kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis.[2]

  • Minaprine: An older antidepressant that acts as a monoamine oxidase (MAO) inhibitor (withdrawn from the market).[2]

Pyrazole-Containing Drugs:

  • Celecoxib: A selective COX-2 inhibitor used for the management of pain and inflammation.

  • Sildenafil: A phosphodiesterase 5 (PDE5) inhibitor for the treatment of erectile dysfunction.

  • Ruxolitinib: A Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.[3]

  • Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for the treatment of certain B-cell cancers.[3]

The diverse applications of these scaffolds underscore their versatility in engaging a wide array of biological targets.

Experimental Protocols

To provide a practical resource for researchers, detailed methodologies for key in vitro ADME assays are provided below. These protocols are essential for the experimental comparison of drug candidates containing pyridazine and pyrazole scaffolds.

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of the conditions in the gastrointestinal tract.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: The plate is shaken for a set period (e.g., 2 hours) at room temperature to allow for precipitation of the compound.

  • Measurement: The turbidity of each well is measured using a nephelometer. The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer of differentiated enterocytes that mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker such as Lucifer Yellow.

  • Transport Experiment (Apical to Basolateral):

    • The test compound is added to the apical (A) side of the monolayer (donor compartment).

    • At various time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (B) side (receiver compartment).

  • Transport Experiment (Basolateral to Apical):

    • The test compound is added to the basolateral (B) side.

    • Samples are taken from the apical (A) side at the same time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: The reaction is initiated by adding the test compound to the pre-warmed incubation mixture.

  • Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) can then be calculated.

Visualizing Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams illustrate important workflows and relationships.

Experimental_Workflow_for_ADME_Assays cluster_solubility Kinetic Solubility cluster_permeability Caco-2 Permeability cluster_metabolism Microsomal Stability sol1 Compound in DMSO sol2 Add to Buffer sol1->sol2 sol3 Incubate & Shake sol2->sol3 sol4 Measure Turbidity sol3->sol4 end ADME Profile sol4->end perm1 Caco-2 Monolayer perm2 Add Compound (A or B side) perm1->perm2 perm3 Sample from Receiver Side perm2->perm3 perm4 LC-MS/MS Analysis perm3->perm4 perm4->end met1 Compound + Microsomes + NADPH met2 Incubate at 37°C met1->met2 met3 Quench at Time Points met2->met3 met4 LC-MS/MS Analysis met3->met4 met4->end start Start start->sol1 start->perm1 start->met1 Scaffold_Property_Comparison cluster_pyridazine Pyridazine cluster_pyrazole Pyrazole pda_lip Higher Lipophilicity (logP) drug_prop Desired Drug Properties pda_lip->drug_prop Impacts Permeability & Solubility pda_hbond Dual H-Bond Acceptor pda_hbond->drug_prop Target Binding pda_dipole High Dipole Moment pda_dipole->drug_prop Influences Solubility pyr_lip Lower Lipophilicity (logP) pyr_lip->drug_prop Impacts Solubility & Permeability pyr_hbond H-Bond Donor & Acceptor pyr_hbond->drug_prop Target Binding pyr_met Generally Higher Metabolic Stability pyr_met->drug_prop Longer Half-life

References

confirming the binding affinity of 3-chloro-6-(1H-imidazol-1-yl)pyridazine to its target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the investigational compound 3-chloro-6-(1H-imidazol-1-yl)pyridazine and its derivatives to its putative target, the aromatase enzyme. For the purpose of this comparison, we will utilize the experimentally determined inhibitory concentration of a closely related derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), as a proxy. The performance of this compound is benchmarked against established clinical aromatase inhibitors: Letrozole, Anastrozole, and Exemestane.

Quantitative Comparison of Aromatase Inhibitors

The following table summarizes the available quantitative data for the investigational compound and its clinical comparators. The data highlights the half-maximal inhibitory concentration (IC50) and, where available, the inhibition constant (Ki), which are key indicators of a compound's potency in targeting the aromatase enzyme.

CompoundTypeTargetIC50 (nM)Ki (nM)
MFT-279 (derivative of this compound)Non-steroidalAromatase2.39[1]N/A
Letrozole Non-steroidalAromatase~1-10~0.1-2.5
Anastrozole Non-steroidalAromatase~10-20~10-15
Exemestane Steroidal (Irreversible)Aromatase~15-30N/A

N/A: Not Applicable or Not Available. The Ki for irreversible inhibitors like Exemestane is not typically reported in the same manner as for reversible inhibitors.

Experimental Protocols

The determination of binding affinity and inhibitory potential of compounds against aromatase can be achieved through various robust experimental methodologies. Below are detailed protocols for commonly employed assays.

Radiometric Aromatase Inhibition Assay

This assay directly measures the enzymatic activity of aromatase by quantifying the conversion of a radiolabeled androgen substrate to an estrogen product.

Objective: To determine the IC50 value of a test compound against human aromatase.

Materials:

  • Human recombinant aromatase (microsomal preparation)

  • [1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

  • NADPH (cofactor)

  • Test compound (e.g., this compound)

  • Control inhibitors (e.g., Letrozole)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • A reaction mixture is prepared containing the human recombinant aromatase, NADPH, and the reaction buffer.

  • The test compound is added to the reaction mixture at various concentrations. A control with no inhibitor and a positive control with a known inhibitor are also prepared.

  • The enzymatic reaction is initiated by the addition of [1β-³H]-androst-4-ene-3,17-dione.

  • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • The reaction is terminated, and the radiolabeled water ([³H]₂O), a byproduct of the aromatization reaction, is separated from the unused substrate.

  • The amount of [³H]₂O is quantified using a scintillation counter, which is directly proportional to the aromatase activity.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Objective: To determine the dissociation constant (Kd) of a test compound for aromatase.

Materials:

  • Purified, active aromatase enzyme

  • Test compound

  • ITC instrument and cells

  • Dialysis buffer

Procedure:

  • The aromatase enzyme is dialyzed extensively against a specific buffer to ensure buffer matching. The test compound is dissolved in the same dialysis buffer.

  • The sample cell of the ITC instrument is filled with the aromatase solution at a known concentration.

  • The injection syringe is filled with a concentrated solution of the test compound.

  • A series of small, precise injections of the test compound into the sample cell is initiated.

  • The heat released or absorbed upon each injection is measured by the instrument.

  • The raw data, a series of heat spikes, is integrated to generate a binding isotherm.

  • The binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Molecular Interactions and Experimental Process

To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow for determining binding affinity, and the logical framework for comparing its performance.

G Steroid Biosynthesis Pathway and Aromatase Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Aromatase Aromatase (CYP19A1) Inhibitor This compound (Aromatase Inhibitor) Inhibitor->Aromatase Inhibition G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents: Aromatase, Substrate, Cofactor, Buffers C Incubate Aromatase with Test Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Initiate Reaction with Radiolabeled Substrate C->D E Terminate Reaction and Separate Product D->E F Quantify Product Formation (Scintillation Counting) E->F G Calculate Percent Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H G Comparative Logic for Aromatase Inhibitors cluster_compounds Compounds cluster_metrics Performance Metrics Target Target: Aromatase Enzyme Test_Compound This compound (via MFT-279) Target->Test_Compound Comparator_1 Letrozole Target->Comparator_1 Comparator_2 Anastrozole Target->Comparator_2 Comparator_3 Exemestane Target->Comparator_3 IC50 IC50 (Potency) Test_Compound->IC50 Comparator_1->IC50 Ki Ki (Binding Affinity) Comparator_1->Ki Comparator_2->IC50 Comparator_3->IC50 Conclusion Conclusion: Comparative Efficacy IC50->Conclusion Ki->Conclusion Selectivity Selectivity Selectivity->Conclusion

References

peer-reviewed literature on the biological effects of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical pyridazine-based aromatase inhibitor, MFT-279, and established clinical aromatase inhibitors: Letrozole, Anastrozole, and Exemestane. The information is presented to facilitate objective performance comparisons with supporting experimental data.

This guide focuses on 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), a potent non-steroidal aromatase inhibitor, and contextualizes its performance against the current standards of care in hormone-positive breast cancer treatment. While direct peer-reviewed literature on the specific biological effects of 3-chloro-6-(1H-imidazol-1-yl)pyridazine is not available, the closely related compound MFT-279 offers a valuable case study.

Quantitative Comparison of Aromatase Inhibitors

The following tables summarize the in vitro and in vivo preclinical data, as well as key clinical outcomes for the selected aromatase inhibitors.

Table 1: In Vitro Aromatase Inhibition

CompoundTypeIC50 (nmol/L)Ki (nmol/L)Cell Line/Enzyme Source
MFT-279 Non-steroidal (Pyridazine)2.39[1]Not ReportedHuman Placental Aromatase[1]
Letrozole Non-steroidal (Triazole)1.9 - 5.3[2][3]4.6 - 5.0 (µM) (for CYP2A6)[4]Human Placental Aromatase, MCF-7-aromatase cells[2][3]
Anastrozole Non-steroidal (Triazole)~15[4]8 - 10 (µM) (for CYP1A2, 2C9, 3A)[5]Human Liver Microsomes[5]
Exemestane Steroidal (Irreversible)27[6]Not Applicable (Irreversible)Human Placental Aromatase[6]

Table 2: Preclinical In Vivo Efficacy in DMBA-Induced Mammary Carcinoma Model

CompoundDoseAdministrationDurationOutcome
MFT-279 20 mg/kgOral, once a day28 daysRegression of tumors[1]
Letrozole Not specified in direct comparisonNot specifiedNot specifiedPotent inhibitor of tumor proliferation, more effective than tamoxifen.[7]
Anastrozole Not specified in direct comparisonNot specifiedNot specifiedEffective in suppressing tumor growth.[8]
Exemestane Not specified in direct comparisonNot specifiedNot specifiedShows antitumor activity.[9]

Table 3: Selected Clinical Trial Outcomes in Postmenopausal Women with Hormone Receptor-Positive Breast Cancer

CompoundTrial (Adjuvant Setting)Disease-Free Survival (DFS)Overall Survival (OS)Objective Response Rate (ORR) - Advanced Breast Cancer
Letrozole BIG 1-985-year DFS rate: 84.9% (vs. 82.9% for Anastrozole in FACE trial).[10] Significantly improved vs. Tamoxifen.[10]5-year OS rate: 89.9% (vs. 89.2% for Anastrozole in FACE trial).[10]19.1% (vs. 12.3% for Anastrozole).[10]
Anastrozole ATAC5-year DFS rate: 82.9% (vs. 84.9% for Letrozole in FACE trial).[10] Significantly improved vs. Tamoxifen.5-year OS rate: 89.2% (vs. 89.9% for Letrozole in FACE trial).[10]21% (vs. 17% for Tamoxifen).[11]
Exemestane IESImproved DFS vs. continued Tamoxifen after 2-3 years of Tamoxifen.Showed a trend towards improved OS.46% (vs. 31% for Tamoxifen).[12]

Experimental Protocols

In Vitro Aromatase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against aromatase.

  • Enzyme Source: Human placental microsomes are a standard source of aromatase.[13] Alternatively, recombinant human aromatase expressed in a suitable cell line can be used.

  • Substrate: A fluorogenic substrate, such as 3-cyano-7-ethoxycoumarin (CEC) or a tritiated androgen like [1β-³H]-androst-4-ene-3,17-dione, is used.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., MFT-279, Letrozole, Anastrozole, Exemestane) in a suitable buffer at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate and a cofactor, such as NADPH.

  • Detection:

    • For fluorometric assays, the increase in fluorescence resulting from the enzymatic conversion of the substrate is measured over time using a fluorescence plate reader.

    • For radiometric assays, the release of ³H₂O into the aqueous phase is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo DMBA-Induced Mammary Carcinoma Model in Rats

This model is a widely used method to evaluate the efficacy of potential anti-cancer agents in a setting that mimics hormone-dependent breast cancer.

  • Animal Model: Female Sprague-Dawley rats are typically used.[9][14]

  • Carcinogen Induction: At approximately 50 days of age, rats are administered a single oral gavage of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in an appropriate vehicle like corn oil.[9][14]

  • Tumor Monitoring: Animals are monitored regularly for the appearance and growth of mammary tumors. Tumor size is measured with calipers.

  • Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The test compound (e.g., MFT-279) is administered daily via the appropriate route (e.g., oral gavage) for a specified duration.

  • Endpoint: The primary endpoint is the change in tumor volume or the complete regression of tumors over the treatment period. At the end of the study, tumors can be excised for histological and molecular analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of aromatase inhibitors and a typical workflow for their evaluation.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation TumorGrowth Tumor Cell Growth & Proliferation ER->TumorGrowth Stimulation Inhibitors Aromatase Inhibitors (MFT-279, Letrozole, Anastrozole, Exemestane) Inhibitors->Aromatase Inhibition

Caption: Mechanism of action of aromatase inhibitors in hormone-positive breast cancer.

Drug_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials in_vitro In Vitro Assays (Aromatase Inhibition, Cell Proliferation) in_vivo In Vivo Models (DMBA-induced tumors) in_vitro->in_vivo Promising candidates phase_I Phase I (Safety & Dosage) in_vivo->phase_I Successful preclinical data phase_II Phase II (Efficacy & Side Effects) phase_I->phase_II phase_III Phase III (Comparison to Standard Treatment) phase_II->phase_III

References

Comparative Analysis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Analogs and Alternative Compounds in Aromatase Inhibition and STING Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of compounds related to 3-chloro-6-(1H-imidazol-1-yl)pyridazine, focusing on two key mechanisms of action: aromatase inhibition and activation of the Stimulator of Interferon Genes (STING) pathway. The information presented is intended to support researchers in evaluating potential therapeutic candidates and designing replication studies.

Executive Summary

The pyridazine scaffold is a versatile core in medicinal chemistry, with derivatives demonstrating a range of biological activities. This guide focuses on analogs of this compound and their potential as either aromatase inhibitors for applications in oncology or as STING agonists for immunotherapy. We present a compilation of reported in vitro efficacy data for representative compounds and their alternatives, detailed experimental protocols for relevant assays, and visual diagrams of the associated signaling pathways and experimental workflows.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) for aromatase inhibitors and the half-maximal effective concentration (EC50) for STING agonists, providing a quantitative comparison of their potency.

Table 1: Aromatase Inhibition Data

CompoundTargetAssay SystemIC50 (nM)Reference
3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279)AromataseIn vitro enzyme assay2.39[1]
LetrozoleAromataseHuman placental microsomes2[2]
LetrozoleAromataseMCF-7aro monolayer cells50-100[3]
AnastrozoleAromataseHuman placental microsomes8[2]
ExemestaneAromataseWild-type aromatase24[4]

Table 2: STING Agonist Activity Data

CompoundTargetCell LineEC50 (µM)Reference
3-(fluoro-imidazolyl)pyridazine derivative (A4)STINGHuman THP1 cells0.06[5][6][7]
3-(fluoro-imidazolyl)pyridazine derivative (A4)STINGMouse RAW 264.7 cells14.15[5][6][7]
SR-717STINGISG-THP1 (WT) cells2.1[8][9]
SNX281STINGTHP-1 cells (IFN-β secretion)Not explicitly stated, but induces cytokine secretion[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potential of a compound against the aromatase enzyme.

1. Reagent Preparation:

  • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
  • Reconstitute human recombinant aromatase (CYP19A1) in the assay buffer.
  • Prepare a stock solution of the test compound and a positive control inhibitor (e.g., Letrozole) in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound.
  • Prepare a solution of a fluorogenic aromatase substrate.
  • Prepare an NADPH generating system.

2. Assay Procedure:

  • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the recombinant aromatase enzyme.
  • Incubate the plate to allow the inhibitor to interact with the enzyme.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH generating system to each well.
  • Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) at 37°C for a specified duration (e.g., 60 minutes).

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each concentration of the test compound.
  • Determine the percentage of inhibition relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based STING Activation Assay

This protocol describes a method to assess the ability of a compound to activate the STING pathway in a cellular context.

1. Cell Culture and Treatment:

  • Culture a suitable reporter cell line (e.g., THP-1 monocytes expressing an interferon-stimulated gene (ISG) reporter) in the appropriate medium.
  • Seed the cells into a 96-well plate and allow them to adhere.
  • Prepare a stock solution of the test compound and a positive control STING agonist (e.g., 2'3'-cGAMP) in a suitable solvent.
  • Treat the cells with various concentrations of the test compound or positive control.

2. Reporter Gene Assay:

  • After a suitable incubation period (e.g., 18-24 hours), measure the activity of the reporter gene. For a luciferase reporter, this involves lysing the cells and adding a luciferase substrate, followed by measuring luminescence. For a secreted alkaline phosphatase (SEAP) reporter, an aliquot of the cell culture supernatant is mixed with a SEAP substrate, and the absorbance is measured.

3. Data Analysis:

  • Normalize the reporter activity to a control (e.g., cell viability or a constitutively expressed reporter).
  • Plot the normalized reporter activity against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Mandatory Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression Activation Inhibitor Pyridazine Derivative (Aromatase Inhibitor) Inhibitor->Aromatase Inhibition

Figure 1. Aromatase Inhibition Signaling Pathway.

STING_Activation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING cGAMP->STING Binds & Activates Agonist Pyridazine Derivative (STING Agonist) Agonist->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons (IFN-α, IFN-β) pIRF3->IFNs Induces Transcription Experimental_Workflow start Start: Compound Library primary_screen Primary Screening (High-Throughput Assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response & IC50/EC50 Determination hit_identification->dose_response Active Compounds secondary_assays Secondary Assays (e.g., Cell-based, Selectivity) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo Optimized Leads end Candidate Drug in_vivo->end

References

Safety Operating Guide

Proper Disposal of 3-chloro-6-(1H-imidazol-1-yl)pyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-chloro-6-(1H-imidazol-1-yl)pyridazine, a heterocyclic compound often used in pharmaceutical research. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as related compounds can cause skin irritation.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes which may cause serious eye irritation or damage.[4]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust or vapors, as related compounds can cause respiratory irritation.[2]

II. Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general guidelines for halogenated organic compounds and imidazole derivatives.[1][5][6]

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification and Labeling:

    • Clearly label a dedicated, sealable, and airtight waste container as "Hazardous Waste: this compound".[1]

    • Include the chemical formula (C₇H₅ClN₄) and any known hazard symbols.

  • Waste Segregation:

    • Crucially, do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[1]

    • Halogenated waste should be segregated from non-halogenated waste to ensure proper disposal and to avoid potentially violent reactions.[5][6]

  • Container Management:

    • Keep the waste container securely sealed when not in use.[7]

    • Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]

  • Final Disposal:

    • Arrange for the disposal of the collected waste through a licensed hazardous waste disposal company.[8]

    • Provide the disposal company with all available information on the chemical's properties.

    • Incineration in a licensed facility equipped with an afterburner and scrubber is the preferred method for the destruction of halogenated organic compounds.[9]

III. Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: Spill Management

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the affected area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[2]

    • For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Decontaminate the Area:

    • Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

    • Place all contaminated materials, including PPE, into a sealed bag and dispose of it as hazardous waste.[1]

IV. Workflow for Proper Disposal

The following diagram illustrates the logical flow for the safe disposal of this compound.

Workflow for the Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Labeled, Airtight Hazardous Waste Container A->B C Transfer Waste Chemical to the Container B->C D Securely Seal the Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials E->F G Contact Licensed Hazardous Waste Disposal Company F->G H Arrange for Professional Collection and Incineration G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3-chloro-6-(1H-imidazol-1-yl)pyridazine (CAS 71037-71-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling structurally similar, potentially hazardous heterocyclic aromatic compounds.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, strict adherence to the following PPE requirements is mandatory.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or Chemical Safety GogglesMust conform to EN166 (EU) or NIOSH (US) standards. Goggles are recommended when there is a risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2][4] Inspect for damage before each use and dispose of contaminated gloves properly.[3]
Body Protection Laboratory CoatShould be long-sleeved and made of a chemical-resistant material. A chemical-resistant apron is advised for larger quantities.[2]
Respiratory Protection Fume Hood or RespiratorAll handling should occur in a certified chemical fume hood.[2][4][5] If a fume hood is unavailable or in case of a spill, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[2][3]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and accessible.

    • Verify that an emergency eyewash station and safety shower are unobstructed and functional.

    • Designate a specific area for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment :

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

    • Avoid inhalation of dust or vapors.[3]

    • Avoid contact with skin and eyes.[6]

    • Keep the container tightly closed when not in use.[3][4][6]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Wash hands thoroughly after handling.[3][6]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[4][5][6]

    • Keep containers tightly sealed to prevent leakage.[3][6]

Emergency Procedures

  • In case of skin contact : Immediately wash the affected area with plenty of soap and water.[5] If irritation persists, seek medical attention.[7]

  • In case of eye contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • If inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5][8]

  • If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[6][8]

  • Waste Treatment and Disposal : Waste containing this compound should be treated as hazardous waste.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[8] Do not let the product enter drains.[3]

G Workflow for Handling this compound A Preparation & Engineering Controls (Fume Hood, Eyewash Station) B Don PPE (Gloves, Goggles, Lab Coat) A->B Proceed when ready C Handling in Fume Hood (Weighing, Transfers) B->C Safe to handle D Storage (Cool, Dry, Ventilated) C->D After use E Waste Collection (Labeled, Sealed Container) C->E Generate waste G Emergency Procedures (Spill, Exposure) C->G In case of accident F Hazardous Waste Disposal (Consult EHS) E->F Follow institutional protocol

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.